Ethyl 1-benzoylpiperidine-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-benzoylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCFZMHWBAFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352846 | |
| Record name | ethyl 1-benzoylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136081-74-8 | |
| Record name | ethyl 1-benzoylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 1-benzoylpiperidine-4-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of Ethyl 1-benzoylpiperidine-4-carboxylate
Ethyl 1-benzoylpiperidine-4-carboxylate (CAS No: 958-94-1) is a pivotal intermediate in the landscape of modern pharmaceutical synthesis. Its structural motif, featuring a benzoylated piperidine ring with an ethyl carboxylate group, serves as a versatile scaffold for the construction of more complex molecular architectures. Notably, this compound is a key precursor in the synthesis of Donepezil, a widely used medication for the treatment of Alzheimer's disease. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry, directly impacting the accessibility and cost of this critical therapeutic agent. This guide provides a comprehensive overview of the primary synthesis pathway for Ethyl 1-benzoylpiperidine-4-carboxylate, delving into the underlying chemical principles, a detailed experimental protocol, and a discussion of alternative synthetic strategies.
Primary Synthesis Pathway: N-Benzoylation of Ethyl 4-piperidinecarboxylate
The most direct and industrially favored route to Ethyl 1-benzoylpiperidine-4-carboxylate is the N-benzoylation of Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate). This reaction is a classic example of the Schotten-Baumann reaction, a robust and high-yielding method for the acylation of amines.
Reaction Principle and Mechanism
The Schotten-Baumann reaction involves the treatment of an amine with an acyl chloride in the presence of a base.[1][2][3] In this specific synthesis, the secondary amine of the piperidine ring of ethyl isonipecotate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically carried out in a two-phase system (an organic solvent and water) with an aqueous base, or in a single organic solvent with a solid base.
The base plays a crucial dual role in this reaction:
-
Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Driving the Equilibrium: By neutralizing the acidic byproduct, the base drives the reaction equilibrium towards the formation of the amide product.
The mechanism proceeds via a nucleophilic acyl substitution pathway:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethyl 4-piperidinecarboxylate attacks the carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
Deprotonation: The resulting protonated amide is deprotonated by the base to yield the final product, Ethyl 1-benzoylpiperidine-4-carboxylate, and the corresponding salt of the base.
Experimental Protocol: A Step-by-Step Guide
This protocol is a self-validating system designed for high yield and purity.
Materials and Reagents:
-
Ethyl 4-piperidinecarboxylate (Ethyl isonipecotate)
-
Benzoyl chloride
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
-
Dichloromethane (CH2Cl2) or Toluene
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-piperidinecarboxylate in the chosen organic solvent (e.g., dichloromethane).
-
Addition of Base: Add an aqueous solution of sodium hydroxide (typically 2M) to the flask. The use of a two-phase system is a hallmark of the Schotten-Baumann conditions.[1] Alternatively, a solid base like potassium carbonate can be used with a solvent such as toluene.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.
-
Addition of Benzoyl Chloride: Add benzoyl chloride dropwise from a dropping funnel to the vigorously stirred reaction mixture. The slow addition maintains the low temperature and prevents the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as hexane:ethyl acetate (2:1).[4][5]
-
Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Workup - Extraction: Extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Workup - Washing: Combine the organic layers and wash sequentially with dilute HCl (to remove any unreacted amine), saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a yellow oil, can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.
Quantitative Data Summary
| Parameter | Value | Source |
| Typical Yield | >90% | [4][5] |
| Purity (after purification) | >97% | [6] |
| Boiling Point | 122 °C @ 0.5 mmHg | [4][5] |
| Density | 1.037 g/mL at 25 °C | [4][5] |
Visualizing the Synthesis Pathway
Caption: Primary synthesis pathway of Ethyl 1-benzoylpiperidine-4-carboxylate.
Alternative Synthesis Strategies
While N-benzoylation is the most common approach, other synthetic routes have been explored, particularly those that construct the piperidine ring itself.
One-Step Cyclization Reaction
An alternative strategy involves a one-step cyclization reaction. Certain patented methods describe the reaction of a compound with an active methylene group and an N-substituted diethanolamine diphenyl sulfonate in the presence of a strong base like sodium hydride to form the 4-substituted, N-substituted piperidine ring system.[7]
Advantages:
-
Potentially shorter synthesis route if the starting materials are readily available.
-
Allows for the introduction of substituents at the 4-position during the ring formation.
Disadvantages:
-
May require more specialized and hazardous reagents (e.g., sodium hydride).
-
The starting materials may be more complex and expensive to synthesize than ethyl 4-piperidinecarboxylate.
-
Reaction conditions may be more stringent and less amenable to large-scale production compared to the Schotten-Baumann reaction.
Synthesis of the Precursor: Ethyl 4-piperidinecarboxylate
The primary starting material, ethyl 4-piperidinecarboxylate, is commercially available. However, for a fully integrated synthesis, it can be prepared from isonipecotic acid (4-piperidinecarboxylic acid).[8][9] The most common method is a Fischer esterification, where the carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.[8]
Visualizing the Precursor Synthesis
Caption: Synthesis of the precursor, Ethyl 4-piperidinecarboxylate.
Conclusion: A Robust and Scalable Synthesis
The synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate via the N-benzoylation of ethyl 4-piperidinecarboxylate under Schotten-Baumann conditions represents a highly efficient, scalable, and economically viable manufacturing process. The reaction is high-yielding, utilizes readily available starting materials, and proceeds under relatively mild conditions. The well-understood mechanism and the robustness of the reaction make it a cornerstone in the production of key pharmaceutical intermediates. While alternative routes exist, the direct acylation method remains the preferred choice for its simplicity and reliability, ensuring a consistent supply of this vital building block for the pharmaceutical industry.
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Ethyl 1-benzylpiperidine-4-carboxylate. Five Chongqing Chemdad Co., Ltd. Available at: [Link]
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Exploring the Synthesis and Applications of Ethyl 1-benzylpiperidine-4-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2. PubChem. Available at: [Link]
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Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. National Institutes of Health. Available at: [Link]
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REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITION USING A NATURAL REUSABLE CLAY. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Ethyl 4-piperidinecarboxylate | C8H15NO2. PubChem. Available at: [Link]
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Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Scientific.net. Available at: [Link]
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Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. Available at: [Link]
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What is the Schotten-Baumann reaction? Quora. Available at: [Link]
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The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1-(2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. Available at: [Link]
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Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. Available at: [Link]
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The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Chem-Station. Available at: [Link]
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Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3. PubChem. Available at: [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of Ethyl 1-Benzoylpiperidine-4-carboxylate as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The N-benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active compounds.[1][2][3][4] While direct pharmacological data on Ethyl 1-benzoylpiperidine-4-carboxylate is not extensively documented in publicly accessible literature, analysis of structurally related analogs provides a compelling hypothesis for its mechanism of action. This technical guide posits that Ethyl 1-benzoylpiperidine-4-carboxylate functions as an inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[5][6] This assertion is predicated on the established activity of 1-(4-sulfamoylbenzoyl)piperidine derivatives, which utilize a similar core structure and have demonstrated potent and selective inhibition of specific CA isoforms.[5] This guide will delineate the synthesis, proposed mechanism of action, structure-activity relationships, and detailed experimental protocols to validate the carbonic anhydrase inhibitory potential of Ethyl 1-benzoylpiperidine-4-carboxylate.
Introduction: The Therapeutic Potential of the Benzoylpiperidine Moiety
The piperidine ring is a ubiquitous heterocyclic motif in pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for interacting with biological targets.[3][4] When acylated with a benzoyl group at the nitrogen atom, the resulting N-benzoylpiperidine structure gains specific conformational and electronic features that can be tailored for high-affinity binding to various enzymes and receptors.[1][2] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including anticancer, antipsychotic, and neuroprotective agents.[2]
A significant breakthrough in understanding the potential of this scaffold came with the discovery of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as potent inhibitors of human carbonic anhydrases (hCAs).[5] This finding provides a strong rationale for investigating other N-benzoylpiperidine derivatives, such as Ethyl 1-benzoylpiperidine-4-carboxylate, as potential modulators of this important enzyme class.
Synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate
The synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate is a straightforward process, typically achieved through the acylation of a piperidine precursor. The general synthetic strategy involves the reaction of ethyl piperidine-4-carboxylate with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
A detailed laboratory-scale synthesis protocol is provided below:
Experimental Protocol: Synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate
| Step | Procedure | Rationale |
| 1. Reagent Preparation | Dissolve ethyl piperidine-4-carboxylate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution and stir at room temperature. | The aprotic solvent prevents unwanted side reactions with water. The base is essential to scavenge the HCl generated during the acylation, driving the reaction to completion. |
| 2. Acylation | Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C (ice bath). | The slow, cooled addition helps to control the exothermic reaction and minimize the formation of byproducts. |
| 3. Reaction Monitoring | Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). | TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating the reaction's endpoint. |
| 4. Work-up | Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. | The aqueous work-up removes the amine salt, excess base, and any remaining water-soluble impurities. |
| 5. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 1-benzoylpiperidine-4-carboxylate. | Purification is crucial to remove any unreacted starting materials and byproducts to obtain a compound of high purity for biological testing. |
Diagram: Synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate
Caption: Synthetic scheme for Ethyl 1-benzoylpiperidine-4-carboxylate.
Proposed Mechanism of Action: Carbonic Anhydrase Inhibition
Carbonic anhydrases are a superfamily of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] They are involved in a multitude of physiological processes, including pH regulation, ion transport, and biosynthesis. Several isoforms of hCA are established therapeutic targets for various diseases, including glaucoma, epilepsy, and cancer.[5][6]
The proposed mechanism of action for Ethyl 1-benzoylpiperidine-4-carboxylate is the inhibition of carbonic anhydrase activity. This hypothesis is based on the following key points:
-
Structural Similarity to Known CAIs: The core structure of Ethyl 1-benzoylpiperidine-4-carboxylate is highly analogous to the 1-(4-sulfamoylbenzoyl)piperidine scaffold found in potent carbonic anhydrase inhibitors.[5] The key difference is the absence of the 4-sulfamoyl group on the benzoyl ring.
-
The Role of the Carbonyl Group: The carbonyl group of the benzoyl moiety can participate in hydrogen bonding interactions within the active site of the enzyme, a common feature of many enzyme inhibitors.[1]
-
The "Tail" Approach in CAI Design: The ethyl carboxylate group at the 4-position of the piperidine ring can be considered a "tail" that can be modified to achieve selectivity for different CA isoforms by interacting with variable residues at the entrance of the active site.[5]
Diagram: Hypothesized Interaction with Carbonic Anhydrase Active Site
Caption: Putative binding mode of the inhibitor in the CA active site.
Structure-Activity Relationship (SAR) Insights from Analogs
The development of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as hCA inhibitors provides valuable SAR data that can inform the potential activity of Ethyl 1-benzoylpiperidine-4-carboxylate.[5]
-
The Sulfonamide Group: The primary sulfonamide group is a critical zinc-binding group in classical CAIs. Its absence in Ethyl 1-benzoylpiperidine-4-carboxylate suggests that if it is an inhibitor, it may act through a different, non-classical mechanism, or that its potency would be significantly lower than its sulfonamide-containing counterparts.
-
The Benzoyl Ring: Substitutions on the benzoyl ring of related inhibitors have been shown to significantly impact potency and selectivity.[1] This indicates that the electronic and steric properties of this ring are crucial for interaction with the enzyme.
-
The Piperidine-4-carboxylate Moiety: Modifications at the 4-position of the piperidine ring, such as converting the ester to an amide, have been shown to modulate the inhibitory profile against different hCA isoforms.[5] This highlights the importance of the "tail" in achieving isoform selectivity.
Experimental Validation of the Proposed Mechanism
To rigorously test the hypothesis that Ethyl 1-benzoylpiperidine-4-carboxylate is a carbonic anhydrase inhibitor, a series of well-established in vitro assays should be performed.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
| Step | Procedure | Rationale |
| 1. Enzyme and Substrate Preparation | Obtain purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII). Prepare a stock solution of the substrate, 4-nitrophenyl acetate (p-NPA). | Using multiple isoforms allows for the determination of inhibitory potency and selectivity. p-NPA is a commonly used chromogenic substrate for CA activity assays. |
| 2. Assay Procedure | In a 96-well plate, add buffer, the test compound (Ethyl 1-benzoylpiperidine-4-carboxylate) at various concentrations, and the CA enzyme. Pre-incubate for a defined period. | This allows the inhibitor to bind to the enzyme before the substrate is introduced. |
| 3. Initiation and Measurement | Initiate the reaction by adding the p-NPA substrate. Monitor the increase in absorbance at 400 nm over time using a plate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity. | The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate anion, which can be quantified spectrophotometrically. |
| 4. Data Analysis | Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. | The IC50 value is a standard measure of the potency of an inhibitor. |
Table: Representative Data for a Hypothetical CA Inhibition Assay
| Compound | hCA I (IC50, µM) | hCA II (IC50, µM) | hCA IX (IC50, µM) | hCA XII (IC50, µM) |
| Acetazolamide (Control) | 0.25 | 0.012 | 0.025 | 0.0058 |
| Ethyl 1-benzoylpiperidine-4-carboxylate | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
Conclusion and Future Directions
While direct evidence for the mechanism of action of Ethyl 1-benzoylpiperidine-4-carboxylate is currently limited, a strong, scientifically-grounded hypothesis points towards the inhibition of carbonic anhydrases. This is based on the established activity of structurally similar compounds. The synthetic accessibility of this molecule, coupled with its intriguing structural features, makes it a compelling candidate for further investigation.
Future research should focus on the synthesis of high-purity Ethyl 1-benzoylpiperidine-4-carboxylate and its comprehensive evaluation in a panel of carbonic anhydrase isoform assays. Should it demonstrate significant inhibitory activity, further studies could explore its cellular effects and potential therapeutic applications in diseases where CA modulation is beneficial. The exploration of this compound and its derivatives could lead to the discovery of novel, non-sulfonamide-based carbonic anhydrase inhibitors with unique selectivity profiles.
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Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 63(15), 8237–8250. [Link]
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UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]
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solubility of Ethyl 1-benzoylpiperidine-4-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of Ethyl 1-benzoylpiperidine-4-carboxylate in Organic Solvents
Introduction
Ethyl 1-benzoylpiperidine-4-carboxylate is a fine chemical intermediate with significant potential in the synthesis of complex pharmaceutical agents and novel materials. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective use in research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This guide provides a deep dive into the theoretical and practical aspects of the solubility of Ethyl 1-benzoylpiperidine-4-carboxylate, offering a robust framework for scientists and researchers.
It is important to note that while extensive data is available for the structurally related compound, Ethyl 1-benzyl piperidine-4-carboxylate, there is a scarcity of published solubility data for the titled benzoyl derivative. The presence of a carbonyl group in the benzoyl moiety, as opposed to a methylene group in the benzyl analogue, introduces a significant increase in polarity and alters the molecule's electronic and steric characteristics. This guide, therefore, leverages fundamental principles of organic chemistry and established experimental methodologies to provide a predictive and practical framework for determining its solubility profile.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The key functional groups in Ethyl 1-benzoylpiperidine-4-carboxylate are the tertiary amide (the benzoyl group attached to the piperidine nitrogen), the ethyl ester, the piperidine ring, and the aromatic phenyl ring.
-
Molecular Formula: C₁₅H₁₉NO₃
-
Molecular Weight: 261.32 g/mol
-
Polarity: The molecule possesses significant polarity due to the presence of the amide and ester functional groups, both of which contain polar carbonyl (C=O) and C-O/C-N bonds. The lone pairs on the oxygen and nitrogen atoms can act as hydrogen bond acceptors.
-
Hydrogen Bonding Capability: While the molecule lacks hydrogen bond donors, the carbonyl oxygens of the ester and amide groups, as well as the nitrogen atom, can accept hydrogen bonds from protic solvents.[1]
-
Non-polar Regions: The phenyl ring and the ethyl group of the ester, along with the hydrocarbon backbone of the piperidine ring, constitute the non-polar regions of the molecule.
The overall solubility will be a balance between the polar and non-polar characteristics of the molecule.
Theoretical Solubility Profile in Common Organic Solvents
Based on the "like dissolves like" principle, we can predict the solubility of Ethyl 1-benzoylpiperidine-4-carboxylate in various classes of organic solvents.[2][3]
-
Non-polar Solvents (e.g., Hexane, Toluene, Cyclohexane): Due to the significant polarity imparted by the amide and ester groups, the compound is expected to have low solubility in non-polar solvents. The energy required to break the solute-solute interactions and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are expected to be effective at solvating Ethyl 1-benzoylpiperidine-4-carboxylate. Their ability to engage in dipole-dipole interactions with the polar functional groups of the solute, without the steric hindrance of hydrogen bonding, suggests good to high solubility . Solvents like DMF and DMSO, with their high polarity, are likely to be excellent solvents for this compound.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as hydrogen bond donors to the carbonyl oxygens and the nitrogen atom of the solute.[1] However, the bulky, non-polar regions of the molecule (the phenyl and ethyl groups) may disrupt the hydrogen-bonding network of the solvent, potentially limiting solubility.[1] Therefore, moderate solubility is anticipated in lower-chain alcohols.
-
Aqueous Solubility: Due to the relatively large non-polar surface area of the molecule, its solubility in water is expected to be very low . The hydrophobic effect, where water molecules arrange themselves in an ordered manner around the non-polar parts of the solute, makes the dissolution process thermodynamically unfavorable.[1]
Predicted Solubility Summary
The following table provides a qualitative prediction of the solubility of Ethyl 1-benzoylpiperidine-4-carboxylate in a range of common organic solvents. This serves as a starting point for experimental verification.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Non-polar | Hexane | Low | Mismatch in polarity. |
| Toluene | Low to Moderate | Aromatic nature may offer some interaction with the phenyl ring. | |
| Polar Aprotic | Dichloromethane | Good | Good balance of polarity for dissolution. |
| Ethyl Acetate | Good | Ester group can interact favorably with the solute. | |
| Acetone | High | Strong dipole-dipole interactions with carbonyl groups. | |
| Tetrahydrofuran (THF) | Good | Ether oxygen can interact with the solute. | |
| Dimethylformamide (DMF) | High | Highly polar aprotic solvent, effective at solvating polar molecules. | |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. | |
| Polar Protic | Methanol | Moderate | Capable of hydrogen bonding, but non-polar regions may limit solubility. |
| Ethanol | Moderate | Similar to methanol, with slightly lower polarity. | |
| Water | Very Low | Predominantly non-polar surface area leads to hydrophobicity. |
Standardized Protocol for Experimental Solubility Determination: The Shake-Flask Method
To obtain quantitative solubility data, a standardized experimental protocol is essential. The equilibrium or thermodynamic solubility can be reliably determined using the shake-flask method, as described by Higuchi and Connors (1965).[4] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[5]
Objective
To determine the equilibrium solubility of Ethyl 1-benzoylpiperidine-4-carboxylate in selected organic solvents at a specified temperature (e.g., 25 °C).
Materials and Equipment
-
Ethyl 1-benzoylpiperidine-4-carboxylate (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Experimental Workflow Diagram
Sources
An In-depth Technical Guide to Ethyl 1-benzylpiperidine-4-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Clarification of Scope
Initial research into the topic of "Ethyl 1-benzoylpiperidine-4-carboxylate" revealed a significant discrepancy in available literature, with the vast majority of scientific and commercial data pointing towards its close analogue, Ethyl 1-benzylpiperidine-4-carboxylate . The consistent return of data for the benzyl derivative across numerous chemical databases and research articles suggests that it is the far more common and medicinally relevant compound. It is highly probable that the initial topic contained a typographical error. Therefore, to provide a guide that is both technically accurate and practically useful to the target audience, this document will focus exclusively on the discovery, history, synthesis, and applications of Ethyl 1-benzylpiperidine-4-carboxylate.
Introduction: The Significance of a Privileged Scaffold
The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, present in a multitude of natural alkaloids and synthetic pharmaceuticals.[1][2] Its six-membered saturated structure provides a versatile three-dimensional scaffold that can be readily functionalized to interact with a wide array of biological targets. Ethyl 1-benzylpiperidine-4-carboxylate (CAS No. 24228-40-8) represents a key derivative within this class, serving not as an end-product therapeutic itself, but as a crucial building block in the synthesis of more complex and potent active pharmaceutical ingredients (APIs).[3] Its primary importance lies in its role as a key intermediate in the synthesis of Donepezil, a cornerstone medication for the management of Alzheimer's disease.[4][5] This guide will provide a comprehensive technical overview of this vital compound, from its historical context to its detailed synthesis and modern applications.
Historical Context: The Rise of Piperidine Derivatives in Medicine
The story of Ethyl 1-benzylpiperidine-4-carboxylate is intrinsically linked to the broader history of piperidine chemistry. The parent piperidine molecule was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the pungent compound in black pepper.[6] For decades that followed, the piperidine scaffold was a subject of intense academic curiosity.
It was in the 20th century that the therapeutic potential of piperidine derivatives was truly unlocked, most notably with the discovery of the potent analgesic properties of meperidine (pethidine) in the 1930s. This discovery catalyzed a wave of research into synthetic piperidine-based compounds, as chemists sought to create novel analgesics, anesthetics, and other centrally-acting agents.[7] The N-benzylation of the piperidine nitrogen, as seen in Ethyl 1-benzylpiperidine-4-carboxylate, became a common strategy to modulate a compound's lipophilicity and its interaction with biological targets. The development and refinement of synthetic routes to such intermediates throughout the mid to late 20th century paved the way for their use in complex drug synthesis, culminating in their application in modern blockbuster drugs like Donepezil.[5]
Synthesis and Mechanism: From Simple Precursors to a Key Intermediate
The most prevalent and industrially scalable method for the synthesis of Ethyl 1-benzylpiperidine-4-carboxylate is the N-alkylation of ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) with a benzyl halide.[3] This reaction is a classic example of a nucleophilic substitution, where the secondary amine of the piperidine ring acts as the nucleophile.
Causality Behind Experimental Choices
-
Choice of Starting Materials : Ethyl isonipecotate is a readily available and relatively inexpensive starting material.[8] Benzyl chloride or benzyl bromide are used as the electrophilic source of the benzyl group.
-
Role of the Base : The reaction generates a hydrohalic acid (HCl or HBr) as a byproduct. A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or an organic amine like triethylamine (Et₃N), is essential to neutralize this acid.[8] Without the base, the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solvent Selection : Aprotic polar solvents such as toluene, acetonitrile, or dichloromethane (DCM) are commonly used. These solvents effectively dissolve the reactants but do not participate in the reaction. Toluene is often favored in industrial settings due to its cost-effectiveness and appropriate boiling point for reflux conditions.[9]
-
Temperature : The reaction is typically heated to reflux to increase the reaction rate and drive it to completion in a reasonable timeframe.[9]
Detailed Experimental Protocol
Materials:
-
Ethyl piperidine-4-carboxylate (Ethyl isonipecotate)
-
Benzyl chloride
-
Potassium carbonate (anhydrous, powdered)
-
Toluene
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl piperidine-4-carboxylate and toluene.
-
Addition of Reagents : Add powdered anhydrous potassium carbonate to the stirring solution. This is followed by the dropwise addition of benzyl chloride.
-
Reaction Execution : Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature for several hours.
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as hexane:ethyl acetate (e.g., 2:1 v/v), to observe the consumption of the starting amine.[9]
-
Work-up : a. Once the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by adding deionized water to dissolve the inorganic salts. c. Transfer the mixture to a separatory funnel and separate the organic (toluene) layer. d. Wash the organic layer sequentially with deionized water and then with brine to remove any remaining inorganic impurities. e. Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Purification : a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. c. The resulting crude product, typically a yellow liquid, can be purified further by vacuum distillation if a higher purity is required.[10]
Synthesis Workflow Diagram
Caption: Key transformations from Ethyl 1-benzylpiperidine-4-carboxylate to Donepezil.
Beyond its role in Donepezil synthesis, this intermediate and its derivatives are valuable in the development of other potential therapeutic agents, including anti-inflammatory drugs, antitumor agents, and other CNS-active compounds. [9]
Conclusion
Ethyl 1-benzylpiperidine-4-carboxylate stands as a testament to the enabling power of synthetic chemistry in modern medicine. While not a therapeutic agent in its own right, its efficient and scalable synthesis has made it an indispensable component in the production of life-altering medications. Its history is rooted in the fundamental exploration of the piperidine scaffold, and its current application highlights the intricate, multi-step processes that underpin pharmaceutical manufacturing. For researchers and drug development professionals, a thorough understanding of this key intermediate—from its synthesis to its characterization and application—is essential for the continued innovation of piperidine-based therapeutics.
References
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
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- 7. tandfonline.com [tandfonline.com]
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- 10. chembk.com [chembk.com]
mass spectrometry fragmentation pattern of Ethyl 1-benzoylpiperidine-4-carboxylate
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Ethyl 1-benzoylpiperidine-4-carboxylate
Authored by: A Senior Application Scientist
Date: January 25, 2026
Introduction
Ethyl 1-benzoylpiperidine-4-carboxylate is a molecule of significant interest, belonging to the broader class of benzoylpiperidines. This chemical scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide array of bioactive compounds and therapeutic agents.[1] The metabolic stability and versatile synthetic handles of the benzoylpiperidine fragment make it a cornerstone in modern drug design and development.[1]
Understanding the structural integrity and metabolic fate of such compounds is paramount. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS) techniques, stands as an indispensable tool for this purpose. The fragmentation pattern of a molecule in the gas phase provides a veritable fingerprint, offering profound insights into its constituent parts and their connectivity.
This technical guide provides a comprehensive, field-proven analysis of the expected mass spectrometric fragmentation pattern of Ethyl 1-benzoylpiperidine-4-carboxylate. As direct spectral data for this specific molecule is not widely published, this document synthesizes established fragmentation principles from closely related chemical moieties—N-acyl piperidines, benzamides, and ethyl esters—to construct a predictive and logical framework for its characterization.[2][3][4] The insights herein are designed to empower researchers, scientists, and drug development professionals to confidently identify and structurally elucidate this compound and its analogues.
Core Compound Characteristics & Ionization
Before delving into fragmentation, it is crucial to define the parent molecule and its behavior during ionization.
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| Monoisotopic Mass | 261.1365 u |
| [M+H]⁺ (Protonated) | 262.1438 u |
In Electrospray Ionization (ESI), a soft ionization technique ideal for this class of molecules, Ethyl 1-benzoylpiperidine-4-carboxylate is expected to readily accept a proton to form the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 262.1.[5] Protonation will likely occur at the most basic sites: the piperidine nitrogen or the amide oxygen. This even-electron ion serves as the precursor for subsequent collision-induced dissociation (CID) experiments in MS/MS analysis.
Primary Fragmentation Pathways
The fragmentation of the [M+H]⁺ ion of Ethyl 1-benzoylpiperidine-4-carboxylate is dictated by the hierarchical stability of the resulting product ions. The molecule's structure presents three primary regions susceptible to cleavage: the N-benzoyl amide linkage, the ethyl ester group, and the piperidine ring itself.
Pathway A: N-Benzoyl Amide Cleavage (The Dominant Route)
The cleavage of the amide bond between the piperidine nitrogen and the benzoyl carbonyl is anticipated to be the most favorable and diagnostically significant fragmentation pathway. This is due to the formation of the highly resonance-stabilized benzoyl cation.
-
Formation of the Benzoyl Cation (m/z 105): Upon collisional activation, the C-N amide bond cleaves, leading to the formation of the benzoyl cation. This fragment is a hallmark of N-benzoyl compounds and is often the base peak in the spectrum.[3]
-
Formation of the Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) can undergo a subsequent neutral loss of carbon monoxide (CO, 28 Da) to form the phenyl cation. This two-step fragmentation (m/z 262 → 105 → 77) is a powerful diagnostic indicator for the presence of a benzoyl moiety.[3]
Pathway B: Fragmentation Involving the Ethyl Ester Group
The ethyl carboxylate substituent at the 4-position of the piperidine ring introduces additional characteristic fragmentation channels.
-
Neutral Loss of Ethylene (m/z 234): A McLafferty-type rearrangement, involving the transfer of a γ-hydrogen from the piperidine ring to the ester carbonyl oxygen, can induce the neutral loss of ethylene (C₂H₄, 28 Da).[6] This results in a product ion at m/z 234.
-
Neutral Loss of Ethanol (m/z 216): The loss of a neutral ethanol molecule (C₂H₅OH, 46 Da) is another common pathway for ethyl esters, particularly upon protonation, yielding an ion at m/z 216.
Pathway C: Piperidine Ring Fissions
While less dominant than the amide cleavage, fragmentation of the piperidine ring itself can occur. Alpha-cleavage, the scission of a C-C bond adjacent to the nitrogen atom, is a characteristic fragmentation of piperidine derivatives, especially under higher energy conditions like Electron Ionization (EI).[2] In ESI-MS/MS, ring-opening pathways can lead to a complex series of lower mass ions, though these are often less structurally informative than the primary cleavages.
Visualization of Core Fragmentation Pathways
The following diagram illustrates the logical relationships between the precursor ion and its primary fragment ions.
Caption: Predicted ESI-MS/MS fragmentation of the target compound.
Summary of Key Diagnostic Fragment Ions
The following table provides a quick-reference guide to the most informative ions expected in the MS/MS spectrum of Ethyl 1-benzoylpiperidine-4-carboxylate.
| m/z (Calculated) | Proposed Ion Structure | Neutral Loss | Significance |
| 262.1 | [C₁₅H₁₉NO₃ + H]⁺ | - | Precursor Ion |
| 234.1 | [M+H - C₂H₄]⁺ | C₂H₄ (28.0 Da) | Indicates ethyl ester via McLafferty rearrangement |
| 216.1 | [M+H - C₂H₅OH]⁺ | C₂H₅OH (46.1 Da) | Indicates ethyl ester |
| 105.0 | [C₆H₅CO]⁺ | C₉H₁₆NO₂ | Primary Diagnostic Ion for Benzoyl Moiety |
| 77.0 | [C₆H₅]⁺ | CO (from m/z 105) | Confirms Benzoyl Moiety |
Experimental Protocol for MS/MS Analysis
This protocol outlines a self-validating system for acquiring high-quality, reproducible fragmentation data using a standard ESI-equipped mass spectrometer (e.g., Q-TOF or Ion Trap).
Step 1: Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is critical to promote efficient protonation.
Step 2: Mass Spectrometer Configuration (ESI Positive Mode)
-
Infusion: For initial method development, directly infuse the working solution at a low flow rate (5-10 µL/min) to obtain a stable signal.
-
Key ESI Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): Optimize for a stable spray (instrument-dependent).
-
Drying Gas (N₂): Set to a temperature (e.g., 250-350 °C) and flow rate sufficient to desolvate the ions.
-
Step 3: Data Acquisition
-
Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to confirm the presence and isolation of the [M+H]⁺ precursor ion at m/z 262.1.
-
Product Ion Scan (MS/MS):
-
Select m/z 262.1 as the precursor ion for isolation.
-
Apply collision energy (using Argon or Nitrogen as the collision gas) to induce fragmentation.
-
Causality: Begin with a low collision energy (e.g., 10 eV) and incrementally increase it in subsequent scans (e.g., 20 eV, 35 eV). This "collision energy ramping" is crucial. Low energy will reveal the most facile fragmentations (like the formation of m/z 105), while higher energies will induce further fragmentation (like m/z 105 → 77) and reveal less favorable pathways. This systematic approach validates the fragmentation cascade.
-
Step 4: Data Analysis
-
Identify Precursor and Product Ions: Correlate the peaks in the MS/MS spectrum to the predicted fragmentation pathways.
-
Confirm Neutral Losses: Calculate the mass differences between the precursor and major fragment ions to confirm the proposed neutral losses (e.g., 262.1 - 105.0 ≈ 157.1, corresponding to the protonated ethyl piperidine-4-carboxylate portion).
Experimental Workflow Diagram
Caption: Standard workflow for MS/MS analysis and structural confirmation.
Conclusion
The mass spectrometric fragmentation of Ethyl 1-benzoylpiperidine-4-carboxylate is predicted to be a highly characteristic and logical process. The dominant and most diagnostic fragmentation pathway involves the cleavage of the N-benzoyl amide bond, producing the stable benzoyl cation at m/z 105 and its subsequent phenyl cation fragment at m/z 77. Secondary fragmentation pathways involving the ethyl ester group provide further structural confirmation. By employing the systematic experimental protocol outlined in this guide, researchers can reliably generate and interpret the fragmentation data required to unequivocally identify this important chemical entity.
References
- BenchChem (2025).
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate (Diagram). Benzamide-simplified mass spectrum. [Link]
-
MDPI (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29. [Link]
-
de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. [Link]
-
TutorChase. What are the common fragments in mass spectrometry for esters?. [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Feng, B., et al. (1998). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][2][7]benzodiazepin-1(2H)-ones. Journal of the Chinese Chemical Society, 45(5), 655-661. [Link]
-
Doc Brown's Chemistry. mass spectrum of ethyl ethanoate fragmentation pattern. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
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- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
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- 7. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: Ethyl 1-benzoylpiperidine-4-carboxylate
Introduction and Significance
Ethyl 1-benzoylpiperidine-4-carboxylate is a key heterocyclic intermediate in organic and medicinal chemistry. Its piperidine scaffold is a prevalent structural motif in a wide array of pharmacologically active compounds. The title compound serves as a critical building block in the synthesis of various pharmaceutical agents, including analgesics and antipsychotics. This protocol provides a robust and reproducible method for its synthesis through the N-acylation of Ethyl isonipecotate, a process grounded in the principles of the Schotten-Baumann reaction. This guide is designed for researchers in chemical synthesis and drug development, offering in-depth procedural details and explaining the chemical rationale behind each step to ensure both safety and a high-yield outcome.
Reaction Principle: The Schotten-Baumann Reaction
The synthesis proceeds via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction.[1][2] In this process, the secondary amine of Ethyl isonipecotate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A tertiary amine base, typically triethylamine, is incorporated as an acid scavenger. Its role is twofold: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine, and it helps to drive the reaction equilibrium towards the product.[1] The reaction is typically performed in a biphasic or aprotic solvent system at reduced temperatures to control its exothermic nature.[3]
Reaction Scheme:
-
Reactants: Ethyl isonipecotate (Ethyl piperidine-4-carboxylate) + Benzoyl Chloride
-
Base/Catalyst: Triethylamine (Et₃N)
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Product: Ethyl 1-benzoylpiperidine-4-carboxylate + Triethylammonium chloride (Et₃N·HCl)
Below is a diagram illustrating the mechanistic steps of this nucleophilic acyl substitution.
Sources
The Versatile Scaffold: Ethyl 1-benzoylpiperidine-4-carboxylate in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The benzoylpiperidine moiety is one such "privileged structure," valued for its metabolic stability and its capacity to serve as a versatile scaffold for engaging a wide array of biological targets.[1][2] At the heart of many complex drug candidates lies a simpler, yet crucial, building block: Ethyl 1-benzoylpiperidine-4-carboxylate. This guide provides an in-depth exploration of its synthesis, characterization, and diverse applications, offering researchers and drug development professionals a technical resource for leveraging this potent intermediate in their discovery pipelines. Its utility spans a remarkable range of therapeutic areas, including the development of agents for central nervous system (CNS) disorders, cancer, and inflammatory conditions.[1][2]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Ethyl 1-benzoylpiperidine-4-carboxylate is paramount for its effective use in synthesis and for the interpretation of analytical data of its derivatives.
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Solubility | Soluble in most organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol) |
Note: Physical properties can vary depending on purity and crystalline form.
Spectroscopic Characterization Data:
While specific spectra can vary slightly based on instrumentation and sample preparation, the following provides representative data for the structural elucidation of Ethyl 1-benzoylpiperidine-4-carboxylate.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), piperidine ring protons (multiplets), and benzoyl group protons (multiplets in the aromatic region). |
| ¹³C NMR | Carbonyl signals for the ester and amide, aromatic carbons of the benzoyl group, and aliphatic carbons of the piperidine ring and ethyl group. |
| FTIR (cm⁻¹) | Characteristic strong absorption bands for the amide C=O stretch (around 1630 cm⁻¹) and the ester C=O stretch (around 1730 cm⁻¹), as well as C-H and C-N stretching frequencies. |
| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Core Synthesis Protocol: N-Acylation of Ethyl Piperidine-4-carboxylate
The most direct and widely employed method for the synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate is the N-acylation of ethyl piperidine-4-carboxylate with benzoyl chloride. This reaction, a classic example of a Schotten-Baumann reaction, is robust and generally high-yielding.
Reaction Scheme:
Detailed Step-by-Step Protocol:
Materials:
-
Ethyl piperidine-4-carboxylate
-
Benzoyl chloride
-
Triethylamine (or another suitable base like pyridine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve ethyl piperidine-4-carboxylate (1.0 eq.) and triethylamine (1.1 - 1.5 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction and minimize side product formation.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 - 1.1 eq.) dropwise to the stirred solution via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup - Quenching: Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the triethylamine hydrochloride salt and any unreacted benzoyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, often obtained as an oil or a semi-solid, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 1-benzoylpiperidine-4-carboxylate.
Rationale Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent is important to prevent the hydrolysis of the highly reactive benzoyl chloride.
-
Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting piperidine.
-
Controlled Addition at Low Temperature: This minimizes the formation of potential byproducts and ensures a safer reaction by controlling the exothermic nature of the acylation.
Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules
Ethyl 1-benzoylpiperidine-4-carboxylate serves as a pivotal intermediate in the synthesis of a wide range of biologically active compounds. The ester functionality at the C4 position provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction, while the benzoyl group can be retained or modified to modulate pharmacological activity.
Precursor for Carbonic Anhydrase Inhibitors
Derivatives of Ethyl 1-benzoylpiperidine-4-carboxylate have shown promise as potent inhibitors of carbonic anhydrases (CAs), enzymes that are implicated in various physiological and pathological processes, including cancer.[3] The synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, for instance, begins with a related benzoylated piperidine core.[3]
Synthetic Workflow:
Scaffold for CNS-Active Agents
The benzoylpiperidine scaffold is prevalent in a multitude of CNS-active agents, including antipsychotics and compounds targeting neurodegenerative diseases.[1][2] Ethyl 1-benzoylpiperidine-4-carboxylate provides a key starting point for the synthesis of novel acetylcholinesterase (AChE) inhibitors, which are a mainstay in the symptomatic treatment of Alzheimer's disease.[4]
Illustrative Pathway to AChE Inhibitors:
Intermediate for Anticancer Agents
The structural motif of benzoylpiperidine is also found in compounds with antiproliferative activity.[5][6] Ethyl 1-benzoylpiperidine-4-carboxylate can be elaborated into more complex heterocyclic systems that have demonstrated cytotoxicity against various cancer cell lines.
Conclusion and Future Perspectives
Ethyl 1-benzoylpiperidine-4-carboxylate is more than just a chemical intermediate; it is a testament to the power of privileged structures in accelerating drug discovery. Its straightforward synthesis and the versatility of its functional groups make it an invaluable tool for medicinal chemists. As the demand for novel therapeutics for complex diseases continues to grow, the strategic application of well-established scaffolds like the benzoylpiperidine core, and specifically accessible building blocks like Ethyl 1-benzoylpiperidine-4-carboxylate, will undoubtedly continue to play a pivotal role in the design and synthesis of the next generation of medicines.
References
-
Basile, L., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(9), 2930. [Link]
-
Organic Syntheses. (n.d.). Benzoyl piperidine. Organic Syntheses Procedure. [Link]
-
Angeli, A., et al. (2020). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]
-
PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. PubChem. [Link]
-
SpectraBase. (n.d.). 1-[2-(4-Chloro-benzoylamino)-benzoyl]-piperidine-4-carboxylic acid ethyl ester. SpectraBase. [Link]
-
Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
-
Desplat, V., et al. (2017). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. PubMed. [Link]
-
Basile, L., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]
-
A convenient route to 4-carboxy-4-anilidopiperidine esters and acids. (2011). PMC. [Link]
-
ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 4. Organic Syntheses Procedure. [Link]
-
Murineddu, G., et al. (2023). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. MDPI. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2023). PMC. [Link]
-
PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. PubChem. [Link]
-
Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. (2017). PubMed. [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Scholars Research Library. [Link]
-
Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. (2025). ACG Publications. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. Chongqing Chemdad Co., Ltd. [Link]
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Topic: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of Ethyl 1-benzylpiperidine-4-carboxylate
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Author's Note: This guide focuses on Ethyl 1-benzylpiperidine-4-carboxylate (CAS No. 24228-40-8), a widely used pharmaceutical intermediate, rather than the similarly named 'benzoyl' analogue. This decision is based on the extensive availability of authoritative data and its greater relevance in synthetic applications, such as the production of Donepezil, ensuring the protocols provided are robust and field-tested.[1]
Introduction: The Analytical Imperative for a Key Synthetic Building Block
Ethyl 1-benzylpiperidine-4-carboxylate is a cornerstone intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a piperidine core, a benzyl group, and an ethyl carboxylate moiety, makes it a versatile scaffold. The purity and concentration of this starting material are critical parameters that directly influence the yield, purity, and safety profile of the final drug product. Consequently, robust and reliable analytical methods are paramount for its characterization during synthesis, for quality control of raw materials, and in stability studies.
This document provides two orthogonal, validated analytical methodologies for the comprehensive analysis of Ethyl 1-benzylpiperidine-4-carboxylate:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A precise and accurate method ideal for quantitative analysis, such as assay determination and impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method for unambiguous identification and quantification, particularly valuable for detecting volatile impurities and confirming compound identity.
These protocols are designed to be self-validating, grounded in established scientific principles and aligned with international regulatory standards, such as the ICH Q2(R1) guideline on the validation of analytical procedures.[2][3][4]
Method 1: Quantitative Analysis by Reverse-Phase HPLC-UV
Scientific Principle
This method employs reverse-phase chromatography, a technique that separates analytes based on their hydrophobicity. The stationary phase is a nonpolar C18 (octadecyl) bonded silica, while the mobile phase is a more polar mixture of aqueous buffer and organic solvent.[5] Ethyl 1-benzylpiperidine-4-carboxylate, being a moderately nonpolar molecule, is retained on the column and then eluted by a controlled mobile phase composition. The benzyl group contains a chromophore that strongly absorbs UV radiation, allowing for sensitive detection and quantification.
Instrumentation and Chromatographic Conditions
The following table outlines the instrumental parameters for this method. These conditions have been optimized for resolution, peak shape, and run time but may be adapted based on the specific instrumentation available.
| Parameter | Specification |
| Instrument | HPLC or UHPLC system with a Diode Array (DAD) or UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Elution Mode | Isocratic |
| Composition | 60% Mobile Phase A : 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C[7] |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Detailed Experimental Protocol
2.3.1 Reagent and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 1-benzylpiperidine-4-carboxylate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Transfer 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (Target Concentration: 100 µg/mL): Accurately weigh an amount of the sample equivalent to 25 mg of the active compound into a 25 mL volumetric flask. Dissolve in diluent, sonicate if necessary to ensure complete dissolution, and dilute to volume. Perform a subsequent 1-in-10 dilution to reach the target concentration.
2.3.2 System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be qualified.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the Working Standard Solution (100 µg/mL) six consecutive times.
-
Calculate the system suitability parameters against the acceptance criteria in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
2.3.3 Analytical Procedure
-
After the system passes SST, inject a blank (diluent) to ensure no carryover or contamination.
-
Inject the Working Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
Inject the Working Standard Solution again after every 6-10 sample injections to bracket the samples and ensure system stability.
Data Analysis and Calculations
The concentration of Ethyl 1-benzylpiperidine-4-carboxylate in the sample is calculated using the principle of external standards.
Formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Where:
-
Area_Sample is the average peak area of the analyte in the sample injections.
-
Area_Standard is the average peak area of the analyte in the bracketing standard injections.
-
Conc_Standard is the concentration of the reference standard solution (e.g., 100 µg/mL).
-
Conc_Sample is the nominal concentration of the sample solution (e.g., 100 µg/mL).
-
Purity_Standard is the purity of the reference standard (e.g., 99.8%).
Method Validation Summary (per ICH Q2(R1))[2][3]
| Validation Parameter | Typical Results |
| Specificity | The analyte peak is well-resolved from blank and potential impurities. Peak purity analysis via DAD confirms homogeneity. |
| Linearity Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% over three concentration levels. |
| Precision (%RSD) | Repeatability (Intra-day) ≤ 1.0%; Intermediate Precision (Inter-day) ≤ 2.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL |
| Robustness | Method is unaffected by minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
HPLC Workflow Diagram
Sources
Application Notes & Protocols for the Experimental Investigation of Ethyl 1-benzoylpiperidine-4-carboxylate
Foreword: Unlocking the Potential of a Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, a "privileged structure" found in numerous approved drugs and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for interacting with biological targets. Ethyl 1-benzoylpiperidine-4-carboxylate, the subject of this guide, combines this valuable piperidine core with a benzoyl group, another moiety frequently observed in pharmacologically active compounds. While this specific molecule is often cited as a key intermediate in the synthesis of more complex pharmaceuticals, such as Donepezil for Alzheimer's disease, its intrinsic biological activities remain largely unexplored.[2][3]
This document provides a comprehensive experimental framework for researchers and drug development professionals to systematically characterize Ethyl 1-benzoylpiperidine-4-carboxylate and elucidate its therapeutic potential. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice. Our approach is to build a foundational understanding of the molecule's properties, which will then inform a targeted investigation into its biological effects.
Section 1: Physicochemical Characterization: The Foundation of Understanding
Before delving into biological assays, a thorough understanding of the physicochemical properties of Ethyl 1-benzoylpiperidine-4-carboxylate is paramount. These parameters influence its solubility, stability, absorption, and distribution, all of which are critical for interpreting biological data and for any future formulation development.[4][5]
Identity and Purity Assessment
Rationale: Ensuring the identity and purity of the test compound is the first and most critical step in any experimental workflow. Impurities can lead to erroneous and irreproducible results.
Protocol 1: Purity and Identity Verification by HPLC-UV and LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of Ethyl 1-benzoylpiperidine-4-carboxylate in a suitable organic solvent (e.g., acetonitrile or methanol).
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by a preliminary UV scan (typically around 230-280 nm for the benzoyl group).
-
Purity Assessment: The purity is calculated based on the area percentage of the main peak. A purity of ≥95% is generally required for biological screening.
-
-
LC-MS Analysis:
-
Couple the HPLC system to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Objective: Confirm the molecular weight of the compound. The expected [M+H]+ for Ethyl 1-benzoylpiperidine-4-carboxylate (C₁₅H₂₁NO₂) is approximately 248.16 g/mol .[6]
-
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₂ | [6] |
| Molecular Weight | 247.33 g/mol | [6] |
| CAS Number | 24228-40-8 | [2] |
Solubility Determination
Rationale: Solubility in aqueous and organic solvents is crucial for preparing dosing solutions for in vitro and in vivo studies.
Protocol 2: Thermodynamic Solubility Assessment
-
Add an excess amount of Ethyl 1-benzoylpiperidine-4-carboxylate to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24 hours.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using the previously established HPLC-UV method.
Section 2: In Vitro Biological Screening: Identifying Potential Activities
Given the prevalence of the piperidine and benzoylpiperidine scaffolds in drugs targeting the central nervous system (CNS), cancer, and inflammatory pathways, a tiered screening approach is recommended.[1][7][8]
Cytotoxicity Assessment
Rationale: It is essential to determine the concentration range at which the compound is not cytotoxic to cells, to ensure that any observed biological effects are not simply due to cell death.[9]
Protocol 3: MTT/XTT Cell Viability Assay
-
Cell Lines: Select a panel of cell lines representing different tissues, for example:
-
HEK293 (human embryonic kidney) - a common, easy-to-transfect line.
-
HepG2 (human liver cancer) - for preliminary hepatotoxicity assessment.
-
A panel of cancer cell lines if anticancer activity is a focus.
-
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Ethyl 1-benzoylpiperidine-4-carboxylate in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Treat the cells for 24, 48, and 72 hours.
-
MTT/XTT Assay:
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Preliminary Target-Based Screening
Rationale: Based on the activities of related piperidine derivatives, a focused screen against common drug targets can provide initial hits for further investigation.
Workflow for In Vitro Screening
Caption: A logical workflow for the in vitro investigation of Ethyl 1-benzoylpiperidine-4-carboxylate.
Protocol 4: Receptor Binding and Enzyme Inhibition Assays
-
Opioid Receptor Binding: Given the analgesic properties of some piperidine derivatives, assess binding to mu, delta, and kappa opioid receptors using radioligand binding assays.[7]
-
Sigma Receptor Binding: The benzoylpiperidine moiety is present in high-affinity sigma receptor ligands; therefore, screening against sigma-1 and sigma-2 receptors is warranted.[1][14]
-
Acetylcholinesterase (AChE) Inhibition: As a precursor to Donepezil, a known AChE inhibitor, direct assessment of AChE inhibition using an Ellman's assay is a logical step.[3][15]
-
Cyclooxygenase (COX) Inhibition: To investigate potential anti-inflammatory effects, screen for inhibition of COX-1 and COX-2 enzymes.[16]
These assays are typically performed by specialized contract research organizations (CROs) that offer broad screening panels.
Section 3: In Vivo Model Selection and Experimental Design
Should the in vitro screening yield promising results, the next step is to evaluate the compound's efficacy in relevant animal models. The choice of model will be dictated by the in vitro data.
General Considerations for In Vivo Studies
-
Pharmacokinetics (PK): A preliminary PK study is essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will inform the dose, route of administration, and dosing frequency for efficacy studies.
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Example In Vivo Models
-
Analgesia (if opioid or other relevant receptor binding is observed):
-
Hot Plate Test: To assess central analgesic effects.
-
Formalin Paw Test: To evaluate activity against both acute and inflammatory pain.[7]
-
-
Anti-inflammatory Activity (if COX inhibition or other relevant activity is observed):
-
Carrageenan-Induced Paw Edema: A classic model of acute inflammation.
-
-
Neuroprotective Effects (if AChE inhibition or sigma receptor agonism is observed):
-
Scopolamine-Induced Amnesia Model: To assess cognitive-enhancing properties.
-
Protocol 5: General Protocol for an In Vivo Efficacy Study (Example: Hot Plate Test)
-
Animals: Use an appropriate rodent species (e.g., male C57BL/6 mice).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, positive control [e.g., morphine], and different doses of Ethyl 1-benzoylpiperidine-4-carboxylate).
-
Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) based on PK data.
-
Testing: At a predetermined time point post-dosing (based on Tmax from PK), place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.
-
Data Analysis: Compare the latencies between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Section 4: Data Interpretation and Next Steps
The data generated from this experimental framework will provide a comprehensive initial profile of Ethyl 1-benzoylpiperidine-4-carboxylate.
-
No Significant Activity: If no significant and reproducible activity is observed in the in vitro screens, it is likely that the compound's primary utility remains as a synthetic intermediate.
-
Confirmed In Vitro and In Vivo Activity: A confirmed "hit" from this screening cascade will necessitate further investigation, including:
-
Mechanism of Action Studies: To elucidate the precise molecular target and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Preliminary Toxicology Studies: To assess the compound's safety profile.
-
Diagram of the Drug Discovery and Development Pathway
Caption: A simplified representation of the progression from initial compound characterization to clinical development.
References
- CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
- Exploring the Synthesis and Applications of Ethyl 1-benzylpiperidine-4-carboxyl
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central.
- Ethyl 1-benzyl-4-oxo-3-piperidinecarboxyl
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
- Ethyl 1-benzylpiperidine-4-carboxyl
- Ethyl 1-benzyl-4-oxopiperidine-3-carboxyl
- Ethyl 1-benzylpiperidine-4-carboxyl
- Small Molecule HPLC. Sigma-Aldrich.
- Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides. Journal of Agricultural and Food Chemistry.
- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
- Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed.
- Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PubMed Central.
- Scaling Small Molecule Purific
- Pharmacological screening of synthetic piperidine deriv
- Cell Viability Assays. NCBI Bookshelf.
- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
- Ethyl 1-benzylpiperidine-4-carboxyl
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
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- (PDF)
- Physicochemical Principles Driving Small Molecule Binding to RNA. bioRxiv.
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- A Comparative Guide: MTT vs. XTT Assays for Cell Viability. Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- A Well-Written Analytical Procedure for Regulated HPLC Testing.
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- Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone deriv
- Reverse-phase HPLC analysis and purific
- (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
- Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)
- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central.
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- 16. researchgate.net [researchgate.net]
Application Note: Ethyl 1-benzoylpiperidine-4-carboxylate as a Versatile Scaffold for Compound Library Synthesis
Introduction: The Privileged Piperidine Scaffold in Drug Discovery
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural products.[1] Its three-dimensional geometry allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets. Ethyl 1-benzoylpiperidine-4-carboxylate is a particularly valuable starting material for the construction of diverse compound libraries aimed at drug discovery. The benzoyl group serves as a stable yet cleavable protecting group for the piperidine nitrogen, while the ethyl ester at the 4-position provides a versatile handle for a variety of chemical transformations. This application note details the synthesis of this key intermediate and outlines robust protocols for its strategic functionalization to generate libraries of novel piperidine derivatives.
Synthesis of the Core Scaffold: Ethyl 1-benzoylpiperidine-4-carboxylate
The title compound can be reliably synthesized from commercially available ethyl piperidine-4-carboxylate via N-acylation.
Protocol 1: Synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate
Materials:
-
Ethyl piperidine-4-carboxylate
-
Benzoyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of ethyl piperidine-4-carboxylate (1.0 eq.) in DCM at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure Ethyl 1-benzoylpiperidine-4-carboxylate.
Strategic Diversification of the Piperidine Scaffold
Ethyl 1-benzoylpiperidine-4-carboxylate offers three primary points for diversification, allowing for the generation of extensive and structurally varied compound libraries.
-
N-1 Position: Modification via debenzoylation followed by N-alkylation, N-arylation, or acylation.
-
C-4 Position (Ester Moiety): Transformation of the ethyl ester into a carboxylic acid for subsequent amide coupling, or reduction to a primary alcohol for further functionalization.
-
Combined Diversification: Sequential or parallel modification at both the N-1 and C-4 positions.
Protocols for Library Synthesis
Strategy 1: Diversification at the N-1 Position
The robust benzoyl group can be removed under hydrolytic conditions to liberate the secondary amine, which is a key intermediate for introducing diversity at the nitrogen atom.
Rationale: Basic hydrolysis is often preferred as it is typically a non-reversible reaction, driving the equilibrium towards the deprotected product.[2]
Materials:
-
Ethyl 1-benzoylpiperidine-4-carboxylate
-
Aqueous sodium hydroxide (e.g., 6M) or lithium hydroxide
-
Methanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve Ethyl 1-benzoylpiperidine-4-carboxylate (1.0 eq.) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (5.0-10.0 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate to remove the organic solvent.
-
Neutralize the aqueous solution with hydrochloric acid and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl piperidine-4-carboxylate.
Rationale: The free secondary amine can be readily functionalized using various electrophiles. Reductive amination is a reliable method for introducing alkyl groups.[3] Copper- or palladium-catalyzed cross-coupling reactions are effective for N-arylation.[4]
a) Reductive Amination:
Materials:
-
Ethyl piperidine-4-carboxylate (from Protocol 2)
-
Aldehyde or ketone (1.1 eq.)
-
Sodium triacetoxyborohydride or Sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic)
Procedure:
-
To a solution of Ethyl piperidine-4-carboxylate (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq.) in portions and continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the combined organic layers, and concentrate.
-
Purify by flash chromatography.
b) N-Arylation (Ullmann-type Coupling):
Materials:
-
Ethyl piperidine-4-carboxylate (from Protocol 2)
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 eq.)
-
Copper(I) iodide (CuI) (0.1 eq.)
-
A suitable ligand (e.g., N,N'-dimethylethylenediamine) (0.2 eq.)
-
A base such as potassium carbonate or cesium carbonate (2.0 eq.)
-
Anhydrous solvent like Dioxane or Toluene
Procedure:
-
To a reaction vessel, add CuI, the ligand, and the base.
-
Add the aryl halide and Ethyl piperidine-4-carboxylate.
-
Add the anhydrous solvent and heat the mixture under an inert atmosphere (e.g., Argon) at 80-120 °C until the reaction is complete.
-
Cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by flash chromatography.
Strategy 2: Diversification at the C-4 Position via Amide Coupling
The ethyl ester at the C-4 position can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a library of amines to generate a diverse set of amides.[5]
Rationale: Base-promoted hydrolysis is an effective method for converting the ester to a carboxylate salt, which can then be acidified to yield the carboxylic acid.[2]
Materials:
-
Ethyl 1-benzoylpiperidine-4-carboxylate
-
Lithium hydroxide or Sodium hydroxide
-
Tetrahydrofuran (THF)/Water or Methanol/Water solvent mixture
-
Hydrochloric acid (e.g., 1M)
Procedure:
-
Dissolve Ethyl 1-benzoylpiperidine-4-carboxylate (1.0 eq.) in a THF/water (e.g., 3:1) mixture.
-
Add lithium hydroxide monohydrate (2.0-3.0 eq.) and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers and concentrate to yield 1-benzoylpiperidine-4-carboxylic acid.
Rationale: Peptide coupling reagents such as HATU or EDC/HOBt provide a reliable and high-yielding method for amide bond formation under mild conditions.[1]
Materials:
-
1-benzoylpiperidine-4-carboxylic acid (from Protocol 4)
-
A diverse library of primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt), or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of 1-benzoylpiperidine-4-carboxylic acid (1.0 eq.) in anhydrous DMF, add EDCI (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) and continue stirring at room temperature for 12-24 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer, concentrate, and purify the resulting amide by flash chromatography or preparative HPLC.
Strategy 3: Diversification via Reduction of the Ester
The ester can be reduced to a primary alcohol, which opens up further avenues for diversification, such as ether synthesis.
Rationale: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of cleanly converting esters to primary alcohols.[6]
Materials:
-
Ethyl 1-benzoylpiperidine-4-carboxylate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution (for workup)
Procedure:
-
To a suspension of LiAlH4 (1.5-2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of Ethyl 1-benzoylpiperidine-4-carboxylate (1.0 eq.) in THF dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture vigorously until a granular precipitate forms.
-
Filter the solid and wash with THF or ethyl acetate.
-
Concentrate the filtrate to yield (1-benzoylpiperidin-4-yl)methanol, which can be purified by chromatography if necessary.
Data Presentation
| Starting Material | Reaction | Key Reagents | Product Functional Group | Library Diversity |
| Ethyl 1-benzoylpiperidine-4-carboxylate | N-Debenzoylation | NaOH or LiOH | Secondary Amine | Enables N-alkylation, N-arylation, N-acylation |
| Ethyl piperidine-4-carboxylate | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine | Diverse alkyl groups at N-1 |
| Ethyl 1-benzoylpiperidine-4-carboxylate | Ester Hydrolysis | LiOH or NaOH | Carboxylic Acid | Enables amide coupling at C-4 |
| 1-benzoylpiperidine-4-carboxylic acid | Amide Coupling | Amines, EDCI/HOBt | Amide | Diverse substituents from amine library at C-4 |
| Ethyl 1-benzoylpiperidine-4-carboxylate | Ester Reduction | LiAlH₄ | Primary Alcohol | Enables ether formation, etc. at C-4 |
Conclusion
Ethyl 1-benzoylpiperidine-4-carboxylate is a highly strategic and versatile building block for the synthesis of compound libraries centered on the privileged piperidine scaffold. The orthogonal reactivity of the N-benzoyl and C-4 ethyl ester functionalities allows for controlled, sequential, or parallel diversification. The protocols outlined in this application note provide robust and field-tested methods for researchers in drug discovery to efficiently generate novel and diverse libraries of piperidine-based compounds for biological screening.
References
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (URL not available)
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. [Link]
- Exploring the Synthesis and Applications of Ethyl 1-benzylpiperidine-4-carboxyl
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC. [Link]
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PubMed Central. [Link]
-
1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. [Link]
-
Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide - ResearchGate. [Link]
-
. (URL not available)
-
Hydrolysis of Esters and Amides - Chemistry LibreTexts. [Link]
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P
-
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC - NIH. [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Computational Docking of Ethyl 1-benzoylpiperidine-4-carboxylate
Introduction: The Convergence of Computational Chemistry and Drug Discovery
In the modern era of drug development, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful method to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[1] This in silico approach allows researchers to screen vast virtual libraries of compounds and prioritize those with the highest likelihood of biological activity, thereby saving significant time and resources in the early stages of drug discovery.
This guide provides a detailed protocol for the computational docking of Ethyl 1-benzoylpiperidine-4-carboxylate, a molecule belonging to the benzoylpiperidine class of compounds. Derivatives of this scaffold have shown inhibitory activity against various enzymes, making them an interesting subject for further investigation.[2] Specifically, we will focus on docking this ligand to Fatty Acid Amide Hydrolase (FAAH) , a serine hydrolase that is a key therapeutic target for pain, inflammation, and anxiety disorders.[3] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind each step to ensure scientific rigor and reproducibility.
The Scientific Rationale: A Self-Validating Approach
A robust computational protocol must be self-validating. This principle is woven into the fabric of the following workflow. We will utilize a crystal structure of FAAH that is co-crystallized with a known inhibitor. This allows us to first perform a "redocking" experiment, where we dock the known inhibitor back into its binding site. A successful redocking, characterized by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å), validates our docking parameters and confirms that the chosen software and settings can accurately reproduce a known binding mode.[4] This validation step provides confidence in the subsequent docking of our target ligand, Ethyl 1-benzoylpiperidine-4-carboxylate.
Experimental Workflow Overview
The computational docking process can be systematically broken down into several key stages. Each stage involves specific software and careful consideration of parameters to ensure the reliability of the results.
Part I: Preparation of Molecular Structures
The accuracy of any docking study is fundamentally dependent on the quality of the input structures. This preparation phase is arguably the most critical part of the entire protocol.
Ligand Structure Acquisition and Preparation
The ligand of interest is Ethyl 1-benzoylpiperidine-4-carboxylate.
-
Canonical SMILES: CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2
A three-dimensional structure of the ligand is required for docking. This can be generated from its SMILES string using software like Avogadro or online tools, and then energy minimized to obtain a stable conformation. For use in AutoDock Vina, the ligand must be converted to the PDBQT file format, which includes partial charges and information about rotatable bonds.[5]
Protocol for Ligand Preparation using AutoDockTools:
-
Load Ligand: Open the 3D structure of the ligand (e.g., in MOL2 or PDB format) in AutoDockTools (ADT).
-
Add Hydrogens: Ensure all hydrogen atoms are present. ADT can add polar hydrogens.
-
Compute Charges: Calculate Gasteiger charges, which are essential for the scoring function.
-
Detect Rotatable Bonds: ADT will automatically detect rotatable bonds, allowing for ligand flexibility during docking.
-
Save as PDBQT: Output the prepared ligand as a .pdbqt file.
Target Protein Selection and Preparation
For this study, we will use the human Fatty Acid Amide Hydrolase (FAAH). A suitable crystal structure is available in the Protein Data Bank (PDB).
-
PDB ID: 3QJ8
-
Description: Crystal structure of FAAH in complex with a noncovalent inhibitor.[3]
-
Resolution: 2.80 Å
Rationale for Selection: The presence of a co-crystallized ligand is invaluable. It defines the active site and provides a reference for setting up the docking grid box and for validating the protocol through redocking.
Protocol for Protein Preparation using UCSF Chimera:
-
Fetch the PDB Structure: In UCSF Chimera, fetch the PDB ID 3QJ8.[6]
-
Clean the Structure: The raw PDB file often contains non-essential molecules.
-
Remove Solvent: Delete all water molecules (Select > Structure > solvent, then Actions > Atoms/Bonds > delete).
-
Separate Chains: The 3QJ8 structure is a homodimer. For a standard docking protocol, we only need one protein chain. Select and delete one of the chains (e.g., chain B).
-
Handle Heteroatoms: Remove any ions or other molecules that are not part of the protein or the co-crystallized inhibitor.
-
-
Prepare for Docking (Dock Prep):
-
Use the Dock Prep tool in Chimera (Tools > Structure Editing > Dock Prep).[7]
-
This tool will add hydrogens to the protein, a crucial step as they are often missing in crystal structures and are vital for hydrogen bonding.
-
It will also assign partial charges to the protein atoms.
-
-
Save the Prepared Protein: Save the cleaned and prepared protein as a PDB file. This file will then be converted to the PDBQT format using AutoDockTools, which assigns atom types and further prepares the file for Vina.
Part II: Molecular Docking Simulation with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[3]
Grid Box Generation
AutoDock Vina requires a defined search space, known as the "grid box," within which it will attempt to place the ligand. The dimensions and center of this box are critical parameters.
Rationale for Grid Box Placement: To ensure a focused and relevant search, the grid box should encompass the entire active site of the protein. By using a PDB structure with a co-crystallized ligand (in this case, the inhibitor in 3QJ8), we can center the grid box on this ligand, ensuring that our search space is correctly positioned.[5]
Protocol for Defining the Grid Box:
-
Load Prepared Protein in ADT: Open the prepared protein PDBQT file in AutoDockTools.
-
Open Grid Module: Navigate to Grid > Grid Box.
-
Center on Ligand: If the co-crystallized ligand is present, you can center the grid box on it. Alternatively, you can manually input the center coordinates derived from the ligand's position.
-
Adjust Dimensions: Adjust the size of the grid box (in Angstroms) to be large enough to cover the entire binding pocket and allow the ligand to rotate freely within it. A common starting point is a 20x20x20 Å box.
-
Save Configuration: Record the center coordinates and dimensions. These will be used in the Vina configuration file.
| Parameter | Example Value (Å) | Description |
| center_x | 15.190 | X-coordinate of the grid box center. |
| center_y | 53.903 | Y-coordinate of the grid box center. |
| center_z | 16.917 | Z-coordinate of the grid box center. |
| size_x | 20.0 | Dimension of the grid box along the x-axis. |
| size_y | 20.0 | Dimension of the grid box along the y-axis. |
| size_z | 20.0 | Dimension of the grid box along the z-axis. |
Running the Docking Simulation
AutoDock Vina is typically run from the command line. It requires a configuration file that specifies the input files and docking parameters.
Vina Configuration File (conf.txt):
Command Line Execution:
-
exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase the computational time but also increase the likelihood of finding the optimal binding pose. The default value of 8 is often sufficient for initial screenings.[3]
Part III: Analysis and Validation of Docking Results
The output of a Vina simulation is a PDBQT file containing several predicted binding poses for the ligand, ranked by their binding affinity scores.
Interpreting Binding Affinity
Vina calculates a binding affinity in kcal/mol. This score is an estimation of the binding free energy.
-
Key Principle: More negative binding affinity values indicate stronger, more favorable binding.
The top-ranked pose (the one with the lowest binding energy) is generally considered the most likely binding mode. However, it is crucial to visually inspect the top poses to ensure they are chemically reasonable.
Visualization of Binding Interactions
Visual analysis is essential to understand how the ligand interacts with the protein's active site. Software such as BIOVIA Discovery Studio Visualizer or PyMOL is excellent for this purpose.[8][9]
Protocol for Interaction Analysis:
-
Load Complex: Open the protein PDBQT file and the docking results PDBQT file in the visualization software.
-
Identify Interactions: Use the software's tools to identify and display key non-covalent interactions, such as:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often a major driving force for binding.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged residues.
-
-
Generate 2D and 3D Diagrams: Create high-quality images of the binding pose and the interacting residues. This is critical for publications and presentations.
Protocol Validation via Redocking
As mentioned, the trustworthiness of this protocol hinges on its ability to reproduce a known binding state.
Protocol for Redocking and RMSD Calculation:
-
Prepare the Co-crystallized Ligand: Extract the inhibitor from the original 3QJ8.pdb file and prepare it as a PDBQT file, just as you would for any other ligand.
-
Perform Docking: Run AutoDock Vina using the same protein structure and grid box parameters used for the target ligand.
-
Compare Poses and Calculate RMSD:
-
Load the original crystal structure (protein with the native inhibitor) and the top-ranked docked pose of the inhibitor into a visualization program like PyMOL or UCSF Chimera.
-
Superimpose the protein backbones of the two structures.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the native crystallographic ligand and the redocked ligand.
-
An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[4]
-
| Metric | Description | Success Criterion |
| Binding Affinity | Estimated binding free energy (kcal/mol). | More negative values are better. |
| RMSD (Validation) | Root Mean Square Deviation between redocked and crystallographic ligand poses (Å). | < 2.0 Å indicates a successful validation. |
Conclusion and Future Directions
This guide provides a comprehensive and scientifically validated protocol for the molecular docking of Ethyl 1-benzoylpiperidine-4-carboxylate against Fatty Acid Amide Hydrolase. By following these detailed steps, researchers can generate reliable predictions of binding modes and affinities, which can guide further experimental studies such as in vitro enzyme assays and lead optimization efforts. It is important to remember that molecular docking is a predictive tool, and its results should always be interpreted in the context of experimental data. Future work could involve running longer molecular dynamics simulations on the top-ranked docked poses to assess the stability of the predicted interactions over time.
References
-
AutoDock. (n.d.). The Scripps Research Institute. Retrieved January 25, 2026, from [Link]
-
RCSB Protein Data Bank. (n.d.). 3QJ8: Crystal structure of fatty acid amide hydrolase. Retrieved January 25, 2026, from [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. Available at: [Link]
-
PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved January 25, 2026, from [Link]
-
BIOVIA Discovery Studio. (n.d.). Dassault Systèmes. Retrieved January 25, 2026, from [Link]
-
Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1789. Available at: [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. Available at: [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. Available at: [Link]
-
Jimson, A. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio [Video]. YouTube. Retrieved January 25, 2026, from [Link]
-
PyMOL. (n.d.). Schrödinger. Retrieved January 25, 2026, from [Link]
-
Avila, S. B. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link]
-
Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605-1612. Available at: [Link]
-
Dallakyan, S., & Olson, A. J. (2015). Small-molecule library screening by docking with PyRx. In Methods in molecular biology (pp. 243-250). Humana Press, New York, NY. Available at: [Link]
-
PubChem. (n.d.). Ethyl 1-benzoylpiperidine-4-carboxylate. Retrieved January 25, 2026, from [Link]
-
ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved January 25, 2026, from [Link]
- The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
-
AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved January 25, 2026, from [Link]
-
Bioinformatics Insights. (2022, May 12). Visualization of Molecular Docking result by PyMOL [Video]. YouTube. Retrieved January 25, 2026, from [Link]
-
Martinelli, A. (n.d.). Protein-ligand interaction. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2018, November 28). How to calculate RMSD value in molecular docking? Retrieved January 25, 2026, from [Link]
-
Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. Available at: [Link]
-
Teach Yourself e-Series. (2024, May 9). Generating grid box for Docking using Vina [Video]. YouTube. Retrieved January 25, 2026, from [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Available at: [Link]
Sources
- 1. scotchem.ac.uk [scotchem.ac.uk]
- 2. Ethyl 4-formylpiperidine-1-carboxylate | C9H15NO3 | CID 14989210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 4. researchgate.net [researchgate.net]
- 5. indico4.twgrid.org [indico4.twgrid.org]
- 6. Getting Started with UCSF Chimera [cgl.ucsf.edu]
- 7. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. medium.com [medium.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 1-benzoylpiperidine-4-carboxylate
Welcome to the technical support center for the purification of Ethyl 1-benzoylpiperidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this compound. Our aim is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Introduction to Purification Challenges
Ethyl 1-benzoylpiperidine-4-carboxylate is a key building block in the synthesis of various pharmaceutical agents. Its purification is a critical step to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). The primary challenges in its purification often stem from the presence of structurally similar impurities, the compound's physicochemical properties, and its potential for degradation under certain conditions. This guide will walk you through these challenges and provide robust solutions.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems encountered during the purification of Ethyl 1-benzoylpiperidine-4-carboxylate.
Recrystallization Issues
Question 1: My Ethyl 1-benzoylpiperidine-4-carboxylate is "oiling out" during recrystallization instead of forming crystals. What is causing this and how can I fix it?
Answer:
"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This typically occurs when the solute is highly impure, or when the boiling point of the solvent is higher than the melting point of the solute.[3] For Ethyl 1-benzoylpiperidine-4-carboxylate, which is a liquid or a low-melting solid at room temperature, this is a frequent challenge. The oil that separates is an impure liquid form of your compound, which will solidify into an amorphous solid or glass upon further cooling, trapping impurities.
Causality and Solutions:
-
High Impurity Load: A significant presence of impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Solution: Before attempting recrystallization, consider a preliminary purification step. A quick filtration through a plug of silica gel using a non-polar eluent can remove highly polar impurities.
-
-
Inappropriate Solvent Choice: The solvent system may not be optimal for this specific compound.
-
Solution: A systematic approach to solvent selection is crucial. Since Ethyl 1-benzoylpiperidine-4-carboxylate is an ester, solvents like ethanol or ethyl acetate could be good starting points.[4] A mixed solvent system, such as hexane/ethyl acetate or hexane/acetone, often provides better results.[4] The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and oiling out.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
-
Supersaturation: The solution may be too concentrated.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize again with slow cooling.[2]
-
Step-by-Step Protocol to Overcome Oiling Out:
-
Re-dissolve: Gently warm the mixture to re-dissolve the oil.
-
Add More Solvent: Add a small increment (5-10% of the total volume) of the more "soluble" solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture) to the hot solution.[2]
-
Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels.
-
Seeding: If you have a small amount of pure solid, add a seed crystal to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
Chromatography Challenges
Question 2: I am observing significant tailing/streaking of my compound during silica gel column chromatography. What is the cause and how can I achieve a sharp elution profile?
Answer:
Tailing is a common issue when purifying basic compounds like Ethyl 1-benzoylpiperidine-4-carboxylate on acidic silica gel. The tertiary amine in your compound can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks.
Causality and Solutions:
-
Acid-Base Interaction: The lone pair of electrons on the nitrogen atom of the piperidine ring interacts with the acidic protons of the silica gel. This strong interaction slows down the elution of the compound and causes tailing.
-
Solution 1: Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your mobile phase can significantly improve peak shape.[5] The TEA will preferentially interact with the acidic sites on the silica, preventing your compound from binding too strongly.
-
Solution 2: Use a Deactivated Stationary Phase: Consider using an amine-functionalized silica gel or alumina for your chromatography. These stationary phases have a less acidic surface and are better suited for the purification of basic compounds.
-
Workflow for Optimizing Column Chromatography:
Sources
troubleshooting inconsistent results in experiments with Ethyl 1-benzoylpiperidine-4-carboxylate
Introduction
Welcome to the technical support guide for Ethyl 1-benzoylpiperidine-4-carboxylate. This molecule is a valuable intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of more complex pharmaceutical agents.[1][2] Its structure, featuring an N-acylpiperidine core, is synthesized via the acylation of ethyl piperidine-4-carboxylate, commonly through a Schotten-Baumann reaction.[3][4]
Despite its utility, researchers often encounter inconsistent results during its synthesis, purification, and handling. This guide is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve reproducible and reliable experimental outcomes.
Troubleshooting Guide: Overcoming Inconsistent Results
This section addresses specific experimental challenges in a question-and-answer format, focusing on causality to empower you to make informed decisions in the lab.
A. Synthesis & Reaction Monitoring
Question 1: My reaction yield is consistently low, or my TLC analysis shows a significant amount of unreacted starting material. What are the likely causes and solutions?
Low conversion is one of the most common issues. The root cause often lies in the delicate balance of reactivity required for the Schotten-Baumann reaction.
-
Probable Cause 1: Ineffective Base or Incorrect Stoichiometry.
-
Explanation: The Schotten-Baumann reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid and drive the equilibrium towards product formation.[5][6] If the base is too weak, added too slowly, or used in insufficient quantity, the reaction will stall.
-
Solution:
-
Select an appropriate base: For a two-phase (e.g., Dichloromethane/Water) system, an aqueous solution of NaOH (2-4 M) is effective. For a single-phase organic system, a non-nucleophilic organic base like triethylamine (TEA) or pyridine is preferred.
-
Verify Stoichiometry: Use at least one equivalent of base to neutralize the generated HCl. It is common practice to use a slight excess (1.1-1.2 equivalents) of the base.
-
Ensure Efficient Mixing: In a biphasic system, vigorous stirring is critical to ensure the base in the aqueous phase can react with the HCl generated in the organic phase.
-
-
-
Probable Cause 2: Hydrolysis of Benzoyl Chloride.
-
Explanation: Benzoyl chloride is highly reactive and readily hydrolyzes upon contact with water, especially under basic conditions, to form inactive benzoic acid. This side reaction consumes your acylating agent.
-
Solution:
-
Control Temperature: Perform the reaction at a low temperature (0-5 °C) to minimize the rate of hydrolysis.
-
Controlled Addition: Add the benzoyl chloride dropwise to the reaction mixture over a period of 15-30 minutes. This keeps its instantaneous concentration low, favoring the reaction with the amine over hydrolysis.
-
-
-
Probable Cause 3: Poor Reagent Quality.
-
Explanation: Benzoyl chloride can degrade over time, especially if exposed to atmospheric moisture. The solvent must be dry if using an organic base in a single-phase system.
-
Solution: Use freshly opened or recently distilled benzoyl chloride. Ensure solvents are anhydrous when required by the chosen reaction conditions.
-
Question 2: My TLC plate shows multiple spots, indicating the formation of side products. What are these impurities and how can I avoid them?
The presence of multiple byproducts complicates purification and reduces yield. Identifying these impurities is key to optimizing the reaction.
-
Potential Side Product 1: 1-Benzoylpiperidine-4-carboxylic acid.
-
Explanation: The ethyl ester functional group is susceptible to saponification (base-promoted hydrolysis) to form the corresponding carboxylate salt.[7] This is more likely if the reaction is run at elevated temperatures or for extended periods with a strong aqueous base.
-
Prevention: Maintain a low reaction temperature (0-5 °C) and monitor the reaction by TLC. Avoid unnecessarily long reaction times.
-
-
Potential Side Product 2: Benzoic Acid.
-
Explanation: As mentioned in Q1, this arises from the hydrolysis of benzoyl chloride.
-
Prevention: Follow the recommendations for controlled temperature and slow addition of the acylating agent.
-
-
Potential Side Product 3: Di-acylation or other complex products.
-
Explanation: While less common for this specific substrate, highly reactive conditions could lead to other side reactions.
-
Prevention: Careful control of stoichiometry and reaction conditions is paramount. A well-monitored reaction is a well-controlled one.
-
B. Work-up & Purification
Question 3: I am struggling with a persistent emulsion during the aqueous work-up after quenching the reaction. How can I resolve this?
Emulsions are common when working with biphasic systems containing basic amines and salts.
-
Solution 1: Add Saturated NaCl Solution (Brine).
-
Explanation: Brine increases the ionic strength of the aqueous layer, which helps to break the microscopic droplets of the emulsion by reducing the solubility of organic materials in the aqueous phase.
-
-
Solution 2: Add More Organic Solvent.
-
Explanation: Diluting the organic phase can sometimes disrupt the emulsion.
-
-
Solution 3: Allow the Mixture to Stand.
-
Explanation: Given enough time, many emulsions will separate under gravity.
-
-
Solution 4: Filter through Celite® or Glass Wool.
-
Explanation: Passing the emulsified mixture through a pad of a filter aid like Celite® can help to coalesce the dispersed droplets.
-
Question 4: I am having difficulty purifying the final compound using silica gel column chromatography. What are the best practices?
The basic nitrogen of the piperidine ring can interact with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.
-
Solution 1: Deactivate the Silica Gel.
-
Explanation: Add a small amount (0.5-1.0%) of a volatile base, such as triethylamine or pyridine, to your eluent system. This base will preferentially bind to the acidic sites on the silica, allowing your product to elute with sharper peaks.
-
-
Solution 2: Use an Alternative Stationary Phase.
-
Explanation: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.
-
-
Solution 3: First, Remove Acidic Impurities.
-
Explanation: Before chromatography, wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ solution) to remove any benzoic acid impurity. This will simplify the subsequent purification step.
-
C. Characterization & Stability
Question 5: My ¹H NMR spectrum shows broadened peaks. Is my product impure or is this expected?
Broadened peaks in the NMR spectrum of N-acyl amines and piperidines are a well-known phenomenon.
-
Explanation: Restricted Amide Bond Rotation. The C-N bond in an amide has significant double-bond character due to resonance. This restricts rotation around the bond, leading to the existence of different conformers (rotamers) that are slowly interconverting on the NMR timescale. This can cause the signals for protons near the benzoyl group to appear as broad peaks or even as two distinct sets of peaks.
-
Solution: Variable Temperature NMR. Acquiring the spectrum at a higher temperature (e.g., 50-80 °C) can increase the rate of bond rotation, causing the broad peaks to coalesce into sharper, averaged signals. This can confirm that the broadening is due to a dynamic process rather than impurity.
Question 6: How should I properly store Ethyl 1-benzoylpiperidine-4-carboxylate to ensure its long-term stability?
While the N-benzoyl amide group is quite stable, the ethyl ester is not.
-
Primary Concern: Hydrolysis. The compound is susceptible to hydrolysis of the ester group if exposed to moisture, especially in the presence of acidic or basic contaminants.[7]
-
Recommended Storage Conditions:
-
Temperature: Store in a cool environment (refrigerator at 2-8 °C is ideal).
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Container: Use a tightly sealed, clean, and dry container. Amber glass is preferred to protect from light.
-
Workflow & Decision Making
Troubleshooting Low Synthesis Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues during the synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate.
Caption: A decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
-
Q: What is the fundamental mechanism of the Schotten-Baumann reaction?
-
A: It is a condensation reaction to form amides or esters.[3] For this synthesis, the nucleophilic nitrogen of ethyl piperidine-4-carboxylate attacks the electrophilic carbonyl carbon of benzoyl chloride. A base is present to neutralize the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[5][6]
-
-
Q: What are the primary safety hazards I should be aware of?
-
A: Benzoyl chloride is a lachrymator (causes tearing) and is corrosive. It reacts with water to produce HCl gas. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction can be exothermic, so proper temperature control is essential.
-
-
Q: What is the expected physical state of pure Ethyl 1-benzoylpiperidine-4-carboxylate?
-
A: While many related N-benzylpiperidines are liquids or oils, the N-benzoyl derivative is generally expected to be a solid at room temperature due to the planar, rigid nature of the amide bond which can facilitate better crystal packing. However, it may initially isolate as a thick oil that can be induced to crystallize.
-
Data & Protocols
Physical & Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₉NO₃ | PubChem |
| Molar Mass | 261.32 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | Inferred |
| Boiling Point | > 300 °C (predicted) | Inferred |
| Solubility | Soluble in Dichloromethane, Chloroform, Ethyl Acetate. Insoluble in water. | General Chemical Principles |
Note: Experimental data for this specific compound is not widely published. Properties are inferred from closely related structures and general principles.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on standard Schotten-Baumann conditions.[4] Researchers should adapt it as necessary based on their lab's specific equipment and safety procedures.
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl piperidine-4-carboxylate (1.57 g, 10 mmol) and dichloromethane (DCM, 50 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Base Addition: Add an aqueous solution of sodium hydroxide (2 M, 10 mL, 20 mmol, 2 eq.) to the flask. Begin vigorous stirring to ensure good mixing between the two phases.
-
Acylation: In a separate vial, dissolve benzoyl chloride (1.47 g, 1.2 mL, 10.5 mmol, 1.05 eq.) in DCM (10 mL). Add this solution to the reaction flask dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir vigorously at 0-5 °C for 1 hour.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent). The reaction is complete when the starting amine spot is no longer visible.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine all organic layers.
-
Wash the combined organic layer with water (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel (using a hexanes/ethyl acetate gradient with 0.5% triethylamine added to the eluent).
-
References
-
Chemdad Co., Ltd. Ethyl 1-benzylpiperidine-4-carboxylate. Available at: [Link]
- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- Google Patents. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
-
PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Arkat USA, Inc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. Available at: [Link]
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Wikipedia. Schotten–Baumann reaction. Available at: [Link]
-
PMC. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]
-
PubMed. Modeling the reaction mechanisms of the amide hydrolysis in an N-(o-carboxybenzoyl)-L-amino acid. National Center for Biotechnology Information. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis and Applications of Ethyl 1-benzylpiperidine-4-carboxylate. Available at: [Link]
-
ACS Publications. Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Available at: [Link]
-
BYJU'S. Schotten Baumann Reaction. Available at: [Link]
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Open Access Pub. Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Available at: [Link]
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Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]
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RSC Publishing. Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. Available at: [Link]
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Organic Syntheses. Benzoyl piperidine. Available at: [Link]
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OpenStax. 21.7 Chemistry of Amides. Organic Chemistry: A Tenth Edition. Available at: [Link]
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L.S.College, Muzaffarpur. Schotten–Baumann reaction. Available at: [Link]
-
PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available at: [Link]
-
StudySmarter. SYNTHESIS Benzanilide BY BENZOLATION. Available at: [Link]
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PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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RSC Publishing. DABCO bond cleavage for the synthesis of piperazine derivatives. Available at: [Link]
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PubChem. Benzyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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improving the selectivity of the benzoylation of ethyl piperidine-4-carboxylate
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering selectivity challenges during the benzoylation of ethyl piperidine-4-carboxylate. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. This is not a rigid protocol but a dynamic guide to empower your experimental design through a deep understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm attempting the N-benzoylation of ethyl piperidine-4-carboxylate but my yields are low and I see multiple byproducts. What is the primary challenge here?
Answer: The benzoylation of ethyl piperidine-4-carboxylate presents a classic chemoselectivity challenge. You are working with a molecule that has a nucleophilic secondary amine, but the reaction environment contains other reactive species and potential pitfalls. The primary issue is the competition between the desired N-acylation and several undesired side reactions.
The key competing pathways are:
-
Desired Reaction (N-Benzoylation): The lone pair of the piperidine nitrogen attacks the electrophilic carbonyl carbon of benzoyl chloride. This is the productive pathway you want to favor.
-
Side Reaction 1 (Hydrolysis of Acylating Agent): Benzoyl chloride is highly reactive and readily hydrolyzes in the presence of water to form benzoic acid. This is a significant issue in aqueous basic conditions, such as the traditional Schotten-Baumann reaction, if the pH is not carefully controlled.[1]
-
Side Reaction 2 (Hydrolysis of the Ester): The ethyl ester of your starting material can be saponified (hydrolyzed) under basic conditions, especially if the reaction is heated or exposed to a strong base for extended periods. This forms the corresponding piperidine-4-carboxylic acid.
-
Poor Reactivity: Under acidic conditions (pH < 7-8), the piperidine nitrogen becomes protonated to form a piperidinium salt. This salt is no longer nucleophilic, effectively shutting down the desired reaction.
Understanding these competing reactions is the first step toward rationally designing an experiment that maximizes the formation of your desired N-benzoyl product.
Caption: Competing reaction pathways in the benzoylation of ethyl piperidine-4-carboxylate.
Question 2: I'm using the Schotten-Baumann reaction (benzoyl chloride with aqueous NaOH) but the results are inconsistent. How can I optimize this classic procedure?
Answer: The Schotten-Baumann reaction is a powerful tool for acylating amines but its success hinges on precise control of the reaction environment, particularly pH.[2][3][4][5][6] The use of a two-phase system (an organic solvent like dichloromethane and water) is standard, where the base in the aqueous phase neutralizes the HCl generated.[3]
Causality Behind Optimization:
-
The pH Dilemma: You need the pH to be basic enough to keep a significant portion of the piperidine amine deprotonated and thus nucleophilic. However, if the pH is too high (e.g., >11), the rate of hydroxide-mediated hydrolysis of benzoyl chloride becomes excessively fast, consuming your reagent.[1] A "sweet spot" is typically found in the pH range of 8-10.
-
Role of the Base: A moderately strong base like sodium bicarbonate or sodium carbonate is often preferable to a strong base like sodium hydroxide, as it provides better pH buffering in the desired range and reduces the rate of ester hydrolysis.
-
Temperature and Mixing: These reactions are typically fast and exothermic. Running the reaction at 0-5°C helps to temper the rate and minimize thermal decomposition and side reactions. Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction.
Troubleshooting Workflow for Schotten-Baumann Reaction
Caption: A logical workflow for troubleshooting the Schotten-Baumann reaction.
Optimized Schotten-Baumann Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl piperidine-4-carboxylate (1.0 equiv.) in dichloromethane (DCM, ~0.2 M).
-
Aqueous Phase: In a separate beaker, prepare a saturated solution of sodium bicarbonate (NaHCO₃).
-
Cooling: Cool the flask containing the DCM solution to 0°C using an ice bath.
-
Addition of Base: Add the sodium bicarbonate solution (~1.5 volumes relative to the DCM) to the flask.
-
Reagent Addition: While stirring vigorously, add benzoyl chloride (1.05-1.1 equiv.) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), water, and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Question 3: My reaction is sensitive to water. How can I improve selectivity using fully aprotic conditions?
Answer: Switching to a non-aqueous, aprotic solvent is an excellent strategy to eliminate the hydrolysis-related side reactions discussed previously. In this setup, an organic base is used as a scavenger for the HCl generated during the reaction.
Causality Behind Aprotic Conditions:
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are ideal as they do not participate in the reaction and effectively solubilize the reactants.
-
Base Selection: The key is to use a non-nucleophilic base. A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) is perfect for this role. Their steric bulk prevents them from competing with the piperidine substrate in attacking the benzoyl chloride, so their sole function is to neutralize the HCl byproduct, driving the reaction to completion. Pyridine can also be used and can sometimes act as a mild nucleophilic catalyst.
| Parameter | Schotten-Baumann (Aqueous) | Aprotic Conditions |
| Solvent | Biphasic (e.g., DCM/Water) | Anhydrous Aprotic (e.g., DCM, THF) |
| Base | Inorganic (e.g., NaHCO₃, NaOH) | Organic Tertiary Amine (e.g., TEA, DIPEA) |
| Primary Side Reaction | Hydrolysis of benzoyl chloride | Formation of triethylammonium chloride |
| Workup Complexity | Requires phase separation | Simpler filtration and aqueous wash |
| Best For... | Scalable, cost-effective processes | Moisture-sensitive substrates, higher selectivity |
Experimental Protocol for Aprotic Benzoylation:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add a solution of ethyl piperidine-4-carboxylate (1.0 equiv.) in anhydrous DCM (~0.2 M).
-
Base Addition: Add triethylamine (TEA, 1.5 equiv.) to the solution.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add a solution of benzoyl chloride (1.1 equiv.) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with DCM. Combine the organic layers and wash with saturated NaHCO₃ solution (to remove any benzoic acid traces), followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.
Question 4: The reaction is still slow, even under aprotic conditions. How can I accelerate it without resorting to high heat?
Answer: This is a classic scenario where nucleophilic catalysis can dramatically improve reaction rates and yields under mild conditions. The catalyst of choice for this transformation is 4-(Dimethylamino)pyridine (DMAP) .
The DMAP Catalytic Mechanism: DMAP is a hyper-nucleophilic catalyst.[7] It is significantly more nucleophilic than your piperidine substrate. The catalytic cycle proceeds as follows:
-
Activation: DMAP rapidly attacks the benzoyl chloride to form a highly reactive N-benzoyl-DMAP-pyridinium salt.[8][9] This intermediate is a much more potent acylating agent than benzoyl chloride itself.[7]
-
Acyl Transfer: The piperidine nitrogen, although less nucleophilic than DMAP, is now able to efficiently attack the activated acyl group of the pyridinium salt.
-
Catalyst Regeneration: The acyl group is transferred to your substrate, yielding the final product and regenerating the DMAP catalyst, which re-enters the catalytic cycle.[8]
A stoichiometric base (like TEA) is still required to scavenge the chloride ion and the proton released in the final step.[8] Using only a catalytic amount of DMAP (typically 1-10 mol%) can increase the reaction rate by several orders of magnitude.[7]
Caption: The catalytic cycle of a DMAP-promoted acylation reaction.
Experimental Protocol for DMAP-Catalyzed Benzoylation:
-
Setup: To a flame-dried flask under N₂, dissolve ethyl piperidine-4-carboxylate (1.0 equiv.), triethylamine (1.5 equiv.), and DMAP (0.05 equiv.) in anhydrous DCM (~0.2 M).
-
Cooling: Cool the solution to 0°C.
-
Reagent Addition: Add benzoyl chloride (1.1 equiv.) dropwise.
-
Reaction: Stir at 0°C for 10 minutes, then warm to room temperature. The reaction is often complete within 1-2 hours (monitor by TLC).
-
Workup and Purification: Follow the same procedure as described in the aprotic conditions protocol (FAQ 3). The acidic wash during workup will also remove the basic DMAP catalyst.
| Condition | Reaction Time (Typical) | Yield (Typical) | Temperature |
| Aprotic (TEA only) | 2-4 hours | 75-85% | 0°C to RT |
| Aprotic (TEA + 5 mol% DMAP) | 1-2 hours | >95% | 0°C to RT |
References
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Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITION. International Journal of Pharmaceutical Sciences and Research. [Link]
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Meshram, G. A., & Patil, V. D. (2008). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TSI Journals. [Link]
-
National Center for Biotechnology Information. (2024). Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. PubMed Central. [Link]
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National Center for Biotechnology Information. (2024). Ethyl 4-piperidinecarboxylate. PubChem Compound Database. [Link]
-
Steiger, R. E. (1944). BENZOYLATION OF AMINO ACIDS. Journal of Organic Chemistry. [Link]
-
Ye, X., et al. (2020). Catalytic Regioselective Benzoylation of 1,2-trans-Diols in Carbohydrates with Benzoyl Cyanide. ACS Catalysis. [Link]
-
Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
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Naik, S., et al. (2004). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. ResearchGate. [Link]
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Kruppa, G. H., & Schoenmaker, B. (2007). Selective acylation of primary amines in peptides and proteins. University of Groningen Research Portal. [Link]
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Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. [Link]
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Chemisty Notes. (n.d.). Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]
- Google Patents. (n.d.).
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Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
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Liu, Z., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. [Link]
-
SciSpace. (n.d.). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. [Link]
-
Lv, J., et al. (2018). Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Cross-Coupling of Ethyl Benzo[h]quinoline-10-carboxylate with Phenylboronic Acid. [Link]
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Ataman Kimya. (n.d.). PIPERIDINE. [Link]
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National Center for Biotechnology Information. (2019). Chemoselective Acylation of Nucleosides. PubMed Central. [Link]
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Chemguide. (n.d.). Phenylamine (aniline) as an amine. [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. [Link]
-
Maguire, A. R., et al. (2002). New methods for the synthesis of N-benzoylated uridine and thymidine derivatives; a convenient method for N-debenzoylation. PubMed. [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
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ResearchGate. (n.d.). Selective N-terminal modification of peptides and proteins using acyl phosphates. [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]
-
Quora. (n.d.). Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions? [Link]
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ResearchGate. (n.d.). Benzoylation of sugars, polyols and amino acids in biological fluids for high-performance liquid chromatographic analysis. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]
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Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed. [Link]
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Li, J., et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. ChemRxiv. [Link]
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Christensen, U., & Ipsen, E. (1979). pH Effects in Plasmin-Catalysed Hydrolysis of alpha-N-benzoyl-L-arginine Compounds. Biochimica et Biophysica Acta (BBA) - Enzymology. [Link]
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Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
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ResearchGate. (n.d.). Scheme 3. Regioselectivity of benzoylation reactions. [Link]
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Fiveable. (n.d.). Piperidine Definition - Organic Chemistry II Key Term. [Link]
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L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]
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Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Ethyl 1-benzoylpiperidine-4-carboxylate
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques for the characterization and quantification of Ethyl 1-benzoylpiperidine-4-carboxylate, a key building block in the synthesis of various pharmaceutical agents. We will delve into the practical application and cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a framework for researchers, scientists, and drug development professionals to establish scientifically sound and defensible analytical data.
Introduction: The Central Role of Ethyl 1-benzoylpiperidine-4-carboxylate and the Imperative of Analytical Rigor
Ethyl 1-benzoylpiperidine-4-carboxylate and its derivatives are pivotal intermediates in the synthesis of a range of pharmaceuticals. The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, the development and validation of accurate and precise analytical methods for its characterization are not merely procedural formalities but cornerstones of regulatory compliance and successful drug development.
Cross-validation of analytical methods, the process of comparing the results from two or more distinct analytical techniques, provides the highest level of confidence in the generated data. This guide will explore the cross-validation of two of the most powerful and ubiquitous techniques in the pharmaceutical industry: HPLC and GC-MS. The principles and methodologies discussed herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[2][3][4]
Physicochemical Properties of Ethyl 1-benzoylpiperidine-4-carboxylate
A thorough understanding of the analyte's physicochemical properties is the foundation for developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₃ | [5] |
| Molecular Weight | 261.32 g/mol | [5] |
| Appearance | White to light yellow to light red crystalline powder | [6] |
| Melting Point | 175 °C (decomposes) | [6] |
| Boiling Point | 122 °C at 0.5 mmHg | [7][8] |
| Density | 1.037 g/mL at 25 °C | [7][8] |
| Solubility | Soluble in chloroform, slightly soluble in hexanes and methanol. | [8] |
The Cross-Validation Workflow: A Framework for Trustworthy Data
The cross-validation of analytical methods is a systematic process designed to ensure that different techniques produce comparable and reliable results. This workflow is essential when transferring a method between laboratories or when a secondary method is needed to confirm results.
Caption: A schematic overview of the cross-validation process.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds. For Ethyl 1-benzoylpiperidine-4-carboxylate, a reversed-phase HPLC method with UV detection is a logical first choice. The benzoyl group provides a strong chromophore, allowing for sensitive UV detection.
Rationale for Experimental Choices
-
Reversed-Phase Chromatography: This is the most common mode of HPLC and is well-suited for separating moderately polar compounds like Ethyl 1-benzoylpiperidine-4-carboxylate from potential non-polar and polar impurities. A C18 column is a standard choice, offering excellent resolving power.
-
UV Detection: The benzoyl moiety in the molecule exhibits strong UV absorbance, making a UV detector a simple and sensitive choice. Based on the UV spectra of similar benzoylpiperidine derivatives, a detection wavelength in the range of 230-250 nm is expected to provide good sensitivity.[9]
-
Mobile Phase: A mixture of acetonitrile or methanol and water is a typical mobile phase for reversed-phase HPLC. The addition of a small amount of acid, such as formic acid or phosphoric acid, can improve peak shape and reproducibility by suppressing the ionization of any residual silanol groups on the stationary phase and ensuring the analyte is in a single ionic form.
Detailed Experimental Protocol: HPLC-UV
Objective: To develop and validate an HPLC-UV method for the quantification of Ethyl 1-benzoylpiperidine-4-carboxylate.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of Ethyl 1-benzoylpiperidine-4-carboxylate reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample containing Ethyl 1-benzoylpiperidine-4-carboxylate in the same diluent to achieve a concentration within the calibration range.
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte to demonstrate no interference at the retention time of Ethyl 1-benzoylpiperidine-4-carboxylate.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Confirmation and Identification
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. This technique is particularly valuable for the analysis of volatile and semi-volatile compounds and provides structural information that can be used for definitive identification.
Rationale for Experimental Choices
-
Gas Chromatography: Ethyl 1-benzoylpiperidine-4-carboxylate has a boiling point that makes it amenable to GC analysis. A non-polar or mid-polar capillary column is suitable for separating the analyte from potential impurities based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry Detection: MS detection provides a mass spectrum for the analyte, which is a unique fingerprint based on its mass-to-charge ratio and fragmentation pattern. This allows for highly specific identification and quantification.
-
Electron Ionization (EI): EI is a hard ionization technique that produces a wealth of fragment ions, which is useful for structural elucidation and library matching. The fragmentation pattern of Ethyl 1-benzoylpiperidine-4-carboxylate is expected to show characteristic fragments corresponding to the benzoyl group, the piperidine ring, and the ethyl ester moiety. Common fragmentation patterns involve cleavage of the C-C bond next to the carbonyl group and alpha-cleavage in the piperidine ring.[10][11]
Detailed Experimental Protocol: GC-MS
Objective: To develop and validate a GC-MS method for the identification and quantification of Ethyl 1-benzoylpiperidine-4-carboxylate.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Ethyl 1-benzoylpiperidine-4-carboxylate in a suitable solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Dissolve the sample in the same solvent to a concentration within the calibration range.
Validation Parameters (as per ICH Q2(R1)):
-
The validation parameters are similar to those for HPLC, with a focus on the specificity provided by the mass spectrum. The extracted ion chromatogram (EIC) of the molecular ion and characteristic fragment ions should be used for quantification to enhance specificity.
Comparative Performance and Cross-Validation
The ultimate goal of cross-validation is to demonstrate the equivalence of the two methods. This is achieved by analyzing a set of the same samples using both the validated HPLC and GC-MS methods and statistically comparing the results.
Performance Comparison
| Parameter | HPLC-UV | GC-MS | Rationale & Causality |
| Specificity | Good | Excellent | HPLC-UV relies on retention time and UV absorbance, which can be subject to interference from co-eluting impurities with similar chromophores. GC-MS provides a mass spectrum, a much more specific identifier, and allows for the use of extracted ion chromatograms to further enhance specificity. |
| Sensitivity (LOD/LOQ) | Typically in the low ng/mL range | Can be in the pg/mL range in SIM mode | GC-MS, especially in selected ion monitoring (SIM) mode, can offer superior sensitivity for volatile compounds compared to HPLC-UV. |
| Linearity | Excellent (typically r² > 0.999) | Excellent (typically r² > 0.999) | Both techniques are capable of excellent linearity over a wide concentration range when properly optimized. |
| Accuracy | High (98-102% recovery) | High (98-102% recovery) | Both methods can achieve high accuracy with proper calibration and sample preparation. |
| Precision (RSD) | ≤ 2% | ≤ 5% | HPLC generally offers slightly better injection precision than GC, but both are well within acceptable limits for pharmaceutical analysis. |
| Sample Throughput | Moderate | Moderate to High | Modern GC-MS systems with fast temperature ramps can have shorter run times than some HPLC gradient methods. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are generally less expensive and require less specialized maintenance than GC-MS systems. |
Cross-Validation Experimental Design
-
Sample Selection: Select a minimum of five independent batches of Ethyl 1-benzoylpiperidine-4-carboxylate.
-
Analysis: Analyze each batch in triplicate using both the validated HPLC-UV and GC-MS methods.
-
Data Analysis:
-
Calculate the mean and standard deviation for the assay results of each batch obtained by each method.
-
Perform a statistical comparison of the means using a two-tailed Student's t-test to check for any significant bias between the methods.
-
Compare the variances of the two methods using an F-test.
-
Acceptance Criteria:
-
The difference between the mean results obtained by the two methods should not be statistically significant (p > 0.05).
-
The variances of the two methods should be comparable.
Caption: A visual comparison of HPLC and GC-MS for the analysis of Ethyl 1-benzoylpiperidine-4-carboxylate.
Conclusion: A Synergistic Approach to Analytical Confidence
Both HPLC-UV and GC-MS are powerful and suitable techniques for the analysis of Ethyl 1-benzoylpiperidine-4-carboxylate. HPLC-UV serves as a robust and reliable method for routine quality control, while GC-MS provides an orthogonal and highly specific method for confirmatory analysis and identification. The cross-validation of these two techniques provides a comprehensive and scientifically sound approach to ensuring the quality and integrity of this critical pharmaceutical intermediate. By following the principles outlined in this guide and adhering to the rigorous standards of method validation, researchers and drug development professionals can generate analytical data that is not only accurate and precise but also defensible and trustworthy.
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U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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ResearchGate. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Retrieved from [Link]
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ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved from [Link]
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Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
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UNIPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
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PubMed. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra in solution of the synthetic compounds, 3 a–d.... Retrieved from [Link]
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YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
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University College London. (n.d.). Chemical shifts. Retrieved from [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of Ethyl 1-benzoylpiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-benzoylpiperidine-4-carboxylate is a crucial building block in the synthesis of various pharmaceutical agents. Its rigid piperidine core, functionalized with both an ester and a benzoyl group, makes it a versatile scaffold for drug discovery and development. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance. This guide will explore the predominant synthetic route, the Schotten-Baumann N-benzoylation, and compare it with alternative approaches, providing the necessary data for an informed selection of methodology.
Primary Synthetic Route: Schotten-Baumann N-Benzoylation of Ethyl Piperidine-4-carboxylate
The most direct and widely applicable method for the synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate is the N-benzoylation of ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate). This transformation is typically achieved under Schotten-Baumann conditions, which involve the acylation of an amine with an acyl chloride in the presence of a base.[1][2]
Reaction Scheme:
Caption: General scheme for the Schotten-Baumann N-benzoylation.
Mechanistic Insight
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The secondary amine of ethyl piperidine-4-carboxylate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The base present in the reaction medium neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[4]
Detailed Experimental Protocol (Analogous Procedure)
Materials:
-
Ethyl piperidine-4-carboxylate
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl piperidine-4-carboxylate (1.0 eq.) in dichloromethane.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (1.1 to 2.5 eq.). The use of a biphasic system (an organic solvent and water) is characteristic of Schotten-Baumann conditions.[2]
-
Addition of Benzoyl Chloride: Cool the vigorously stirred mixture in an ice bath (0-5 °C). Add benzoyl chloride (1.05 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 1-benzoylpiperidine-4-carboxylate.
Alternative Synthetic Routes
While the Schotten-Baumann reaction is the most common approach, other methods for N-benzoylation can be considered, each with its own advantages and disadvantages.
N-Benzoylation with Benzoic Anhydride
Benzoic anhydride can be used as an alternative to benzoyl chloride. It is generally less reactive and may require heating or the use of a catalyst, such as 4-dimethylaminopyridine (DMAP).[6]
Advantages:
-
Less moisture-sensitive than benzoyl chloride.
-
The byproduct is benzoic acid, which can be easier to remove by an alkaline wash than the corrosive HCl from benzoyl chloride.[7]
Disadvantages:
-
Lower reactivity may lead to longer reaction times or require higher temperatures.
-
Benzoic anhydride has a higher molecular weight, making it less atom-economical.
Amide Coupling with Benzoic Acid and a Coupling Agent
Modern amide bond formation techniques using coupling agents offer a milder alternative to the use of acyl chlorides. Reagents like N,N'-dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) can be employed to activate the carboxylic acid for reaction with the amine.[8][9]
Advantages:
-
Milder reaction conditions, which can be beneficial for sensitive substrates.
-
Avoids the generation of corrosive byproducts.
Disadvantages:
-
Coupling agents and activators can be expensive.
-
The byproducts of some coupling agents (e.g., dicyclohexylurea from DCC) can be difficult to remove.
Comparative Analysis of Synthetic Routes
| Parameter | Schotten-Baumann (Benzoyl Chloride) | Benzoic Anhydride | Amide Coupling (e.g., with HATU) |
| Reagent Reactivity | High | Moderate | Variable (depends on coupling agent) |
| Reaction Conditions | Typically 0 °C to RT, basic | Often requires heating or catalysis | Generally mild, RT |
| Byproducts | HCl (corrosive) | Benzoic acid | Urea derivatives or other activator byproducts |
| Cost-Effectiveness | High (reagents are inexpensive) | Moderate | Lower (coupling agents can be expensive) |
| Scalability | Excellent | Good | Moderate to Good |
| Safety Considerations | Benzoyl chloride is a lachrymator and corrosive[10] | Benzoic anhydride is an irritant | Coupling agents can have their own hazards |
Data Presentation: Workflow Diagram
Caption: Comparative workflow of synthetic routes.
Conclusion
For the synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate, the Schotten-Baumann reaction using benzoyl chloride remains the most practical and economically viable method, especially for large-scale production. Its high reactivity, the low cost of reagents, and straightforward procedure make it the preferred choice. However, for small-scale synthesis or when dealing with substrates sensitive to harsh basic conditions, N-benzoylation with benzoic anhydride or the use of modern amide coupling agents are valuable alternatives that offer milder reaction conditions. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, considering factors such as scale, cost, and the chemical nature of other functional groups present in the starting material.
References
- Marvel, C. S.; Lazier, W. A. Benzoyl Piperidine. Org. Synth.1929, 9, 16. DOI: 10.15227/orgsyn.009.0016.
- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents. (n.d.).
- Basu, B., et al. (2009). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. E-Journal of Chemistry, 6(S1), S415-S418.
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 25, 2026, from [Link]
- Khatun, M., & Golder, S. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-145.
- Gawande, M. B., et al. (2014). Ultrasound-promoted solvent-and catalyst-free benzoylation of amines at room temperature: A green procedure. Organic Chemistry: An Indian Journal, 10(2), 65-68.
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Schotten-Baumann Reaction and its Mechanism. (2021, June 22). [Video]. YouTube. [Link]
- Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(7), 2736-2742.
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ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? Retrieved January 25, 2026, from [Link]
- Kabalka, G. W., et al. (2001). Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes. The Journal of Organic Chemistry, 66(22), 7547-7549.
-
SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved January 25, 2026, from [Link]
- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents. (n.d.).
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ResearchGate. (2017, October 20). What is best condition for benzolation of primary aromatic amines in presence of secondary amine? Retrieved January 25, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 25, 2026, from [Link]
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SpectraBase. (n.d.). 1-[2-(4-Chloro-benzoylamino)-benzoyl]-piperidine-4-carboxylic acid ethyl ester. Retrieved January 25, 2026, from [Link]
- Patil, S. B., & Baseer, M. A. (2015). An Efficient Synthesis of N-Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology, 4(7), 5916-5920.
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Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 25, 2026, from [Link]
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Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved January 25, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of N'-benzoyl-N-propynyl piperazine. Retrieved January 25, 2026, from [Link]
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ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly? Retrieved January 25, 2026, from [Link]
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Sciencemadness Discussion Board. (2005, May 22). benzotrichloride---> benzoylchloride. Retrieved January 25, 2026, from [Link]
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Pediaa.Com. (2021, February 1). Difference Between Benzyl Chloride and Benzoyl Chloride. Retrieved January 25, 2026, from [Link]
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Erowid. (n.d.). Reaction Scheme VII. PCP via N-benzoylpiperidine. Retrieved January 25, 2026, from [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility and Robustness in Assays Involving Ethyl 1-benzoylpiperidine-4-carboxylate and its Derivatives
For researchers, scientists, and drug development professionals, the reliability of in vitro assay data is the bedrock of confident decision-making. This guide provides an in-depth technical analysis of the factors influencing the reproducibility and robustness of assays involving Ethyl 1-benzoylpiperidine-4-carboxylate and its derivatives. By understanding the nuances of the chemistry and the assay methodologies, we can build self-validating systems that generate trustworthy and comparable data.
Introduction: The Significance of Ethyl 1-benzoylpiperidine-4-carboxylate in Drug Discovery
Ethyl 1-benzoylpiperidine-4-carboxylate is a key chemical intermediate. While it has a range of potential applications, its primary significance in the pharmaceutical industry lies in its role as a precursor to N-benzyl-4-piperidinecarboxaldehyde. This aldehyde is a crucial building block in the synthesis of the widely used Alzheimer's disease medication, Donepezil[1]. Donepezil is a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases acetylcholine levels in the brain, which is believed to improve cognitive function in Alzheimer's patients[2][3].
The journey from Ethyl 1-benzoylpiperidine-4-carboxylate to a potential therapeutic agent involves a series of chemical transformations and subsequent biological evaluations. The reproducibility and robustness of the assays used to characterize the biological activity of the resulting compounds are, therefore, of paramount importance. This guide will focus on the most relevant assay for this chemical lineage: the acetylcholinesterase inhibition assay.
The Cornerstone of Reliable Data: Purity and Characterization of Starting Materials
The adage "garbage in, garbage out" holds particularly true in the realm of in vitro assays. The purity of the starting material, Ethyl 1-benzoylpiperidine-4-carboxylate, directly impacts the reliability of downstream experimental results. Impurities can lead to a host of problems, including altered biological activity, interference with assay detection systems, and a lack of reproducibility.
Synthesis and Purification Workflow
A common synthetic route to Ethyl 1-benzoylpiperidine-4-carboxylate involves the N-benzylation of ethyl isonipecotate using benzyl chloride in the presence of a base like potassium carbonate[4]. The crude product is typically a yellow liquid that requires purification to remove unreacted starting materials and by-products.
Figure 1: General workflow for the synthesis and purification of Ethyl 1-benzoylpiperidine-4-carboxylate.
A robust purification protocol is critical. High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving high purity.
Experimental Protocol: HPLC Purification of Ethyl 1-benzoylpiperidine-4-carboxylate
-
Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used. A typical gradient might be:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile
-
-
Flow Rate: 4 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: Dependent on the concentration of the crude product dissolved in a suitable solvent (e.g., methanol).
-
Fraction Collection: Collect the peak corresponding to the desired product based on retention time.
-
Post-Purification: Combine the collected fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain the pure compound as a TFA salt.
Characterization: The Key to Confirmation
Once purified, the identity and purity of Ethyl 1-benzoylpiperidine-4-carboxylate must be confirmed using orthogonal analytical techniques.
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural elucidation | The spectra should be consistent with the chemical structure of the molecule, showing the characteristic peaks for the ethyl ester, piperidine ring, and benzoyl group protons and carbons. |
| Mass Spectrometry | Molecular weight confirmation | The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound (C₁₅H₂₁NO₂ = 263.33 g/mol ).[3] |
| Analytical HPLC | Purity assessment | A single sharp peak should be observed, with the purity calculated to be >99% based on the peak area. |
The Acetylcholinesterase Inhibition Assay: A Deep Dive into Reproducibility and Robustness
The primary biological assay for evaluating the efficacy of compounds derived from Ethyl 1-benzoylpiperidine-4-carboxylate is the acetylcholinesterase (AChE) inhibition assay. The most common method for this assay is the spectrophotometric method developed by Ellman[5].
The Ellman's Method: Principle and Workflow
The Ellman's assay is a colorimetric method that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm[5]. The rate of color formation is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of the reaction decreases.
Sources
- 1. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide: inhibition of acetylcholinesterase in the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
A Comparative Guide to N-Acyl Piperidine Carboxylates in Pharmaceutical Synthesis: Benchmarking Ethyl 1-Benzoylpiperidine-4-carboxylate
For Immediate Release
[CITY, State] – January 25, 2026 – In the intricate landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to the efficiency, yield, and ultimate viability of a drug development pipeline. The piperidine scaffold, a ubiquitous structural motif in a myriad of therapeutic agents, often requires N-protection to facilitate selective chemical transformations. This guide provides an in-depth technical comparison of two key intermediates, Ethyl 1-benzoylpiperidine-4-carboxylate and its more prevalent analogue, Ethyl 1-benzylpiperidine-4-carboxylate. This analysis is tailored for researchers, scientists, and drug development professionals, offering experimental insights into their respective performances in a crucial synthetic application: the preparation of 1-substituted-4-piperidinecarboxaldehyde, a key precursor for numerous pharmaceuticals, including the anti-Alzheimer's agent, Donepezil.
Introduction: The Strategic Importance of N-Protection in Piperidine Synthesis
The piperidine ring is a cornerstone in medicinal chemistry, valued for its ability to confer desirable pharmacokinetic properties. However, the secondary amine functionality of the piperidine core necessitates the use of protecting groups to prevent unwanted side reactions during multi-step syntheses. The choice of the N-protecting group is a critical decision, influencing not only the stability of the intermediate but also the conditions required for its eventual removal, which can significantly impact the overall efficiency of the synthetic route.
The N-benzyl and N-benzoyl groups are two commonly employed protecting groups for amines. While structurally similar, the electronic differences between the benzyl (a phenylmethyl group) and benzoyl (a carbonyl group attached to a phenyl ring) moieties lead to distinct chemical behaviors. This guide will explore these differences in the context of Ethyl 1-piperidine-4-carboxylate derivatives.
Synthesis and Stability: A Head-to-Head Comparison
The accessibility of a starting material is a crucial factor in its practical application. Both Ethyl 1-benzoylpiperidine-4-carboxylate and Ethyl 1-benzylpiperidine-4-carboxylate are typically synthesized from the readily available Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate).
N-Benzylation of Ethyl Piperidine-4-carboxylate
The N-benzylation of ethyl piperidine-4-carboxylate is a well-established and high-yielding reaction. It is typically achieved through the reaction of ethyl isonipecotate with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.
Experimental Protocol: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate
-
To a solution of Ethyl piperidine-4-carboxylate (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate or triethylamine (1.5-2.0 eq). The choice of a non-nucleophilic base is crucial to prevent side reactions with the benzyl halide.
-
To the stirred suspension, add benzyl bromide or benzyl chloride (1.1 eq) dropwise at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.
-
Purification by column chromatography on silica gel typically yields Ethyl 1-benzylpiperidine-4-carboxylate in high purity (>95%) and yield (often >90%).
N-Benzoylation of Ethyl Piperidine-4-carboxylate
The N-benzoylation of ethyl piperidine-4-carboxylate, while mechanistically similar, involves the use of a more reactive acylating agent, benzoyl chloride.
Experimental Protocol: Synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate
-
Dissolve Ethyl piperidine-4-carboxylate (1.0 eq) and a non-nucleophilic base, such as triethylamine or pyridine (1.5 eq), in a dry aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere. The use of a dry solvent is critical to prevent hydrolysis of the benzoyl chloride.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the cooled solution. The reaction is highly exothermic and careful temperature control is necessary to minimize side product formation.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate to neutralize the excess benzoyl chloride and the resulting hydrochloric acid.
-
The product is extracted with an organic solvent, and the organic layer is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, water, and brine.
-
The organic phase is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
Purification by column chromatography or recrystallization typically yields Ethyl 1-benzoylpiperidine-4-carboxylate.
Comparative Analysis of Synthesis:
| Parameter | N-Benzylation | N-Benzoylation | Rationale |
| Reagent Stability | Benzyl halides are relatively stable. | Benzoyl chloride is highly reactive and moisture-sensitive. | The electrophilicity of the carbonyl carbon in benzoyl chloride makes it more susceptible to nucleophilic attack by water. |
| Reaction Conditions | Generally milder, can often be run at room temperature. | Requires stricter anhydrous conditions and often initial cooling. | The higher reactivity of benzoyl chloride necessitates more careful control to prevent side reactions. |
| Typical Yields | Consistently high, often exceeding 90%. | Generally good to high, but can be more variable depending on conditions. | The potential for side reactions and the need for more rigorous purification can sometimes lower the isolated yield. |
Performance in the Synthesis of a Key Pharmaceutical Intermediate
A primary application of these N-protected piperidine carboxylates is as precursors to 1-substituted-4-piperidinecarboxaldehydes. This section will benchmark the performance of the N-benzoyl and N-benzyl derivatives in a synthetic pathway towards this key intermediate.
The N-Benzyl Pathway: A Well-Trod Road
The conversion of Ethyl 1-benzylpiperidine-4-carboxylate to 1-benzyl-4-piperidinecarboxaldehyde is a well-documented transformation, often achieved through reduction of the ester to the corresponding alcohol, followed by oxidation. A more direct route involves the partial reduction of the ester using a sterically hindered reducing agent.
Experimental Workflow: Synthesis of 1-benzyl-4-piperidinecarboxaldehyde
Alternative synthetic route to N-protected 4-piperidinecarboxaldehydes.
Conclusion and Future Outlook
This comparative guide demonstrates that while both Ethyl 1-benzoylpiperidine-4-carboxylate and Ethyl 1-benzylpiperidine-4-carboxylate can be synthesized from a common precursor, their performance in subsequent synthetic transformations differs significantly.
Key Takeaways:
-
Ethyl 1-benzylpiperidine-4-carboxylate stands out as a superior intermediate for the synthesis of 1-substituted-4-piperidinecarboxaldehydes due to the ease and mildness of the N-benzyl group cleavage via catalytic hydrogenation. The synthetic routes from this intermediate are well-established and high-yielding.
-
Ethyl 1-benzoylpiperidine-4-carboxylate , while readily synthesized, presents considerable challenges in downstream applications. The robustness of the N-benzoyl group, requiring harsh deprotection conditions, limits its utility in complex syntheses where sensitive functional groups are present. Furthermore, the electron-withdrawing nature of the benzoyl group can negatively impact the biological activity of the final molecule.
For researchers and drug development professionals, the choice of an N-protecting group for the piperidine scaffold is a critical strategic decision. The evidence strongly suggests that for applications requiring subsequent deprotection to yield a secondary amine or for preserving biological activity, the N-benzyl group is a more versatile and efficient choice compared to the N-benzoyl group. Future research in this area may focus on the development of novel N-protecting groups for piperidines that offer the stability of an amide with the cleavage facility of a benzyl group, further expanding the synthetic chemist's toolkit.
References
- Method for preparing 1-benzylpiperidine-4-carboxaldehyde. CN102079720B.
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. CN111484444A.
-
Novel and Efficient Method to Synthesize N-Benzyl-4-Formyl-Piperidine. ResearchGate. Available at: [Link]
-
Synthesis of 1-benzylpiperidine-4-carboxaldehyde. PrepChem.com. Available at: [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]
-
Exploring the Synthesis and Applications of Ethyl 1-benzylpiperidine-4-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Ethyl 1-benzoylpiperidine-4-carboxylate
This guide provides essential safety and handling protocols for Ethyl 1-benzoylpiperidine-4-carboxylate, a key intermediate in pharmaceutical research and development. As a trusted partner in your scientific endeavors, we aim to deliver value beyond the product itself by equipping you with the knowledge to work safely and effectively.
Inferred Hazard Profile and Risk Assessment
To ensure the highest level of safety, we must understand the potential risks associated with Ethyl 1-benzoylpiperidine-4-carboxylate. Our analysis of its structural analogues allows us to infer a likely hazard profile.
-
Ethyl piperidine-4-carboxylate Scaffold: The foundational piperidine ring with an ethyl carboxylate is known to be a skin and eye irritant.[1][2] Some data also suggests it may cause respiratory irritation.[2]
-
N-Benzoyl Moiety: The hazard profile for benzamides varies. The parent compound, benzamide, is classified as harmful if swallowed and is suspected of causing genetic defects.[3][4] While some derivatives like benzanilide are considered non-hazardous[5], others can be skin/eye irritants or skin sensitizers.[6][7][8]
Given this information, a cautious approach is warranted. We will operate under the assumption that Ethyl 1-benzoylpiperidine-4-carboxylate may present the following hazards:
| Inferred Hazard Classification | GHS Hazard Code | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302 | GHS07 | Warning |
| Skin Irritation (Category 2) | H315 | GHS07 | Warning |
| Serious Eye Irritation (Category 2A) | H319 | GHS07 | Warning |
| Suspected of Causing Genetic Defects (Category 2) | H341 | GHS08 | Warning |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation, Category 3) | H335 | GHS07 | Warning |
This synthesized profile dictates a stringent PPE protocol focused on preventing all primary routes of exposure: ingestion, skin contact, eye contact, and inhalation of any aerosols or dust.
Core Directive: Mandatory PPE Protocol
Based on the inferred risks, the following PPE is mandatory for all procedures involving the handling of Ethyl 1-benzoylpiperidine-4-carboxylate. All work should be conducted within a certified chemical fume hood.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Protects against skin irritation and absorption. Double-gloving is recommended for extended procedures or when handling larger quantities. |
| Eye & Face Protection | Chemical safety goggles with side shields | Protects against splashes that can cause serious eye irritation.[2] |
| Body Protection | Flame-resistant laboratory coat | Prevents contamination of personal clothing and protects against incidental splashes. |
| Respiratory Protection | Not required when working in a fume hood | A certified chemical fume hood provides adequate protection against respiratory irritation from vapors or aerosols.[9] |
Operational Plans: Step-by-Step Safety Procedures
Adherence to protocol is the cornerstone of laboratory safety. The following step-by-step procedures are designed to be self-validating, ensuring that each action reinforces a safe working environment.
PPE Donning and Doffing Protocol (Aseptic Technique)
The order of donning and doffing is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Eye Protection: Put on your chemical safety goggles.
-
Gloves: Put on your first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, put on the second pair over the first.
Doffing Sequence (to be performed at the edge of the work area):
-
Outer Gloves (if applicable): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated solid waste container.
-
Lab Coat: Remove the lab coat by folding it inward on itself, avoiding contact with the outer contaminated surface. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Inner Gloves: Remove the inner gloves using the same inside-out technique. Dispose of them in the designated waste container.
-
Eye Protection: Remove goggles last, handling them only by the strap.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[10]
Safe Handling and Disposal Workflow
The following diagram illustrates the logical flow for the safe handling of Ethyl 1-benzoylpiperidine-4-carboxylate from material retrieval to final waste disposal.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Ethyl 4-piperidinecarboxylate - Safety Data Sheet [chemicalbook.com]
- 3. Benzamide - Wikipedia [en.wikipedia.org]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
